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  • Product: 5-Methoxyisoquinoline-1-thiol
  • CAS: 1204296-52-5

Core Science & Biosynthesis

Foundational

5-Methoxyisoquinoline-1-thiol synthesis protocols

An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoquinoline-1-thiol Introduction The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoquinoline-1-thiol

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a thiol group at the C1 position, creating isoquinoline-1-thiol and its derivatives, opens avenues for further functionalization and the development of novel therapeutic agents and molecular probes. 5-Methoxyisoquinoline-1-thiol, in particular, combines the established isoquinoline core with a methoxy substituent, a common feature in bioactive molecules, and a reactive thiol group, making it a valuable building block for drug discovery and materials science.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-Methoxyisoquinoline-1-thiol. As no direct, one-step synthesis is prominently documented, this guide presents a robust and logical two-part strategy. The first part details the construction of the necessary precursor, 5-Methoxyisoquinolin-1(2H)-one. The second part describes its efficient conversion to the target thiol via a thionation reaction, with a focus on the mechanistic rationale and practical considerations for achieving high yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Methoxyisoquinoline-1-thiol identifies the most critical bond disconnection as the C=S bond. This reveals the corresponding lactam, 5-Methoxyisoquinolin-1(2H)-one, as the key intermediate. This lactam can be disconnected further through established isoquinolinone synthesis routes, such as the cyclization of a suitably functionalized phenethylamine derivative, which in turn can be prepared from a commercially available starting material like m-anisaldehyde.

G Target 5-Methoxyisoquinoline-1-thiol Intermediate1 5-Methoxyisoquinolin-1(2H)-one Target->Intermediate1 Thionation (C=S formation) Intermediate2 N-[2-(3-Methoxyphenyl)ethyl]acetamide Intermediate1->Intermediate2 Cyclization (C-C bond formation) Intermediate3 2-(3-Methoxyphenyl)ethan-1-amine Intermediate2->Intermediate3 N-Acetylation StartingMaterial m-Anisaldehyde Intermediate3->StartingMaterial Nitrostyrene Reduction / Alternative Routes

Caption: Retrosynthetic analysis of 5-Methoxyisoquinoline-1-thiol.

Part I: Synthesis of the Precursor: 5-Methoxyisoquinolin-1(2H)-one

The construction of the isoquinolinone core is the foundational stage of this synthesis. Numerous methods exist for forming this bicyclic lactam system[1]. The following protocol is a robust and adaptable route starting from 3-methoxyphenylacetic acid, which involves amide formation followed by an acid-catalyzed cyclization reaction, a variant of the Bischler-Napieralski reaction logic adapted for lactam formation.

Rationale and Mechanistic Insight

This approach relies on forming a key N-acylphenethylamine intermediate. The subsequent cyclization is typically promoted by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA). The acid activates the acyl group and the aromatic ring, facilitating an intramolecular electrophilic aromatic substitution to form the dihydroisoquinolinone, which then aromatizes under the reaction conditions to yield the stable isoquinolin-1-one product.

Experimental Protocol: Synthesis of 5-Methoxyisoquinolin-1(2H)-one

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide

  • To a stirred solution of 3-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude 3-methoxyphenylacetyl chloride in anhydrous DCM (~0.5 M) and cool to 0 °C.

  • In a separate flask, prepare a solution of ethanolamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the ethanolamine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the pure amide.

Step 2: Oxidative Cyclization to 5-Methoxyisoquinolin-1(2H)-one

  • Combine the N-(2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide (1.0 eq) with polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).

  • Heat the mixture with stirring to 120-140 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a cold saturated NaHCO₃ solution until the filtrate is neutral, and then again with water.

  • Dry the solid product under vacuum. If necessary, the crude 5-Methoxyisoquinolin-1(2H)-one can be recrystallized (e.g., from ethanol) to achieve high purity.

Part II: Thionation to 5-Methoxyisoquinoline-1-thiol

The conversion of the lactam carbonyl to a thiocarbonyl is most effectively achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is superior to alternatives like phosphorus pentasulfide (P₄S₁₀) as it is more soluble in organic solvents, generally requires milder conditions, and often results in higher yields and cleaner reactions[2][3].

Rationale and Mechanistic Insight

Lawesson's Reagent (LR) functions by first dissociating in solution to form a highly reactive dithiophosphine ylide intermediate[4]. This ylide attacks the electrophilic carbonyl carbon of the isoquinolinone. The reaction proceeds through a four-membered ring thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which is analogous to the Wittig reaction, to form the desired thiocarbonyl (thione) and a very stable phosphorus-oxygen double bond in the byproduct[2][5]. The product, 5-Methoxyisoquinoline-1-thiol, exists in tautomeric equilibrium with its thione form, 5-Methoxyisoquinoline-1(2H)-thione, with the thione form often predominating in the solid state.

Experimental Protocol: Thionation
  • Place 5-Methoxyisoquinolin-1(2H)-one (1.0 eq) and Lawesson's Reagent (0.6 eq) in a round-bottom flask equipped with a reflux condenser. Note: 0.5 eq of LR is stoichiometrically required, but a small excess can ensure complete conversion.

  • Add anhydrous toluene or xylene to the flask (~0.2 M concentration with respect to the isoquinolinone).

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue contains the product and phosphorus byproducts. It is critical to perform an aqueous workup before chromatography[6].

  • Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the solution thoroughly with saturated aqueous NaHCO₃ solution, followed by water and brine. This helps to remove some of the foul-smelling, acidic phosphorus impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Methoxyisoquinoline-1-thiol.

Part III: Overall Workflow and Data Summary

Experimental Workflow Diagram

The entire synthetic sequence can be visualized as a streamlined workflow from starting materials to the final, purified product.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Thionation start 3-Methoxyphenylacetic Acid + Ethanolamine react1 Amide Formation (DCM, 0°C to RT) start->react1 workup1 Aqueous Workup & Purification (Chromatography) react1->workup1 intermediate N-acyl Intermediate workup1->intermediate react2 Cyclization (PPA, 130°C) intermediate->react2 workup2 Quench on Ice & Filtration react2->workup2 product1 5-Methoxyisoquinolin-1(2H)-one workup2->product1 react3 Thionation with Lawesson's Reagent (Toluene, Reflux) product1->react3 workup3 Solvent Removal & Aqueous Workup react3->workup3 purify Purification (Column Chromatography) workup3->purify final_product 5-Methoxyisoquinoline-1-thiol purify->final_product

Caption: Complete experimental workflow for the synthesis of 5-Methoxyisoquinoline-1-thiol.

Data Presentation

The following table summarizes the expected outcomes and key characterization data for the principal compounds in this synthetic route.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Characterization Data (Expected)
5-Methoxyisoquinolin-1(2H)-one C₁₀H₉NO₂175.1860-75% (from amide)¹H NMR: Peaks for aromatic protons, a singlet for the methoxy group (~3.9 ppm), and characteristic signals for the vinyl protons of the pyridinone ring. IR: Strong C=O stretch (~1660 cm⁻¹).
5-Methoxyisoquinoline-1-thiol C₁₀H₉NOS191.2575-90%¹H NMR: Shift of aromatic and vinyl protons compared to precursor. Possible broad singlet for SH proton. ¹³C NMR: Characteristic C=S peak (~190-200 ppm). MS (ESI): [M+H]⁺ at m/z 192.

Safety Considerations

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Polyphosphoric Acid (PPA): Corrosive. At high temperatures, it is a viscous liquid that can cause severe burns. Quenching on ice must be done slowly and carefully behind a safety shield.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. The reaction and workup can produce foul-smelling and toxic organophosphorus and sulfur compounds, including hydrogen sulfide. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and xylene are flammable and have associated neurotoxicity. Handle with care and avoid inhalation or skin contact.

Conclusion

The synthesis of 5-Methoxyisoquinoline-1-thiol is reliably achieved through a two-part strategy involving the initial construction of the 5-Methoxyisoquinolin-1(2H)-one precursor followed by a high-yielding thionation step. The use of Lawesson's Reagent is paramount for the efficient and clean conversion of the lactam to the target thiol/thione. The protocols outlined in this guide are based on well-established chemical principles and provide a clear, logical, and reproducible pathway for researchers and drug development professionals to access this valuable chemical intermediate.

References

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). Available from: [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. Available from: [Link]

  • G. A. Karpenko, et al. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. ACS Omega. Available from: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]

  • A. V. Konyushkin, et al. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 37, 663–687. Available from: [Link]

  • ResearchGate. Oxidative Cyclization Reaction of 2-Aryl-Substituted Cinnamates To Form Phenanthrene Carboxylates by Using MoCl 5. Available from: [Link]

  • Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available from: [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available from: [Link]

  • C. G. A. A. G. Al-Awadi, et al. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available from: [Link]

  • Wikipedia. Lawesson's reagent. Available from: [Link]

  • ChemSynthesis. 5-methylisoquinoline. Available from: [Link]

  • MDPI. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Available from: [Link]

  • Sathyamoorthi, S., et al. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. Journal of Organic Chemistry. Available from: [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7016. Available from: [Link]

  • SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]

  • Rahman, A. U., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Journal of Chemical Sciences. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. Available from: [Link]

  • Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Purity and Characterization of 5-Methoxyisoquinoline-1-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxyisoquinoline-1-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyisoquinoline-1-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established pharmacological importance of the isoquinoline scaffold.[1][2] The introduction of a thiol group at the 1-position and a methoxy group at the 5-position creates a unique molecule with potential for novel biological activities and as a key intermediate in the synthesis of more complex pharmaceutical agents. Ensuring the purity and comprehensive characterization of this compound is paramount for reproducible research and the development of safe and effective therapeutics. This in-depth technical guide provides a proposed synthesis pathway, detailed purification protocols, and a suite of analytical techniques for the thorough characterization of 5-Methoxyisoquinoline-1-thiol. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to make informed decisions in their experimental design.

Introduction: The Significance of the Isoquinoline Scaffold and the Role of Key Functional Groups

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with a wide array of biological activities.[3][4] The presence of the nitrogen atom in the heterocyclic ring allows for interactions with various biological targets. The methoxy group at the 5-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Thiols, or mercaptans, are known for their nucleophilicity and ability to form disulfide bonds, which can be crucial for interactions with biological macromolecules. The thiol group at the 1-position of the isoquinoline ring introduces a reactive handle for further chemical modifications and potential engagement with biological targets through covalent or coordination interactions.

Given the potential of 5-Methoxyisoquinoline-1-thiol, a rigorous approach to its synthesis, purification, and characterization is essential to establish a clear structure-activity relationship and to ensure the reliability of downstream applications.

Proposed Synthesis of 5-Methoxyisoquinoline-1-thiol

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Starting Material Preparation cluster_1 Tandem Cyclization amine 2-(2-aminoethyl)-4-methoxybenzaldehyde isothiocyanate 2-(2-isothiocyanatoethyl)-4-methoxybenzaldehyde amine->isothiocyanate Reaction with Thiophosgene or equivalent isothiocyanate_c 2-(2-isothiocyanatoethyl)-4-methoxybenzaldehyde target 5-Methoxyisoquinoline-1-thiol isothiocyanate_c->target Copper-catalyzed intramolecular cyclization MS_Fragmentation M [M+H]⁺ m/z = 192 F1 Loss of CH₃ [M+H - CH₃]⁺ M->F1 F2 Loss of SH [M+H - SH]⁺ M->F2 F3 Ring Fragmentation M->F3

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 5-Methoxyisoquinoline-1-thiol: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Heterocyclic Thiol The isoquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Thiol

The isoquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a thiol group at the C1 position, particularly in conjunction with other functional moieties like the methoxy group at C5, presents a molecule ripe for synthetic exploration: 5-Methoxyisoquinoline-1-thiol. This compound exists in a tautomeric equilibrium with its thione form, 5-methoxyisoquinoline-1(2H)-thione, with the thione tautomer generally being the more stable. This guide provides a comprehensive overview of the synthesis and potential applications of this versatile building block, offering detailed protocols for its use in key organic transformations. While direct literature on this specific molecule is sparse, the principles outlined herein are grounded in established reactivity patterns of isoquinolines and heteroaromatic thiols, providing a robust framework for its synthetic manipulation.

Synthesis of the Core Scaffold: Accessing 5-Methoxyisoquinoline-1(2H)-thione

The journey to utilizing 5-Methoxyisoquinoline-1-thiol begins with the synthesis of its precursor, 5-methoxyisoquinoline, followed by thionation.

Part 1: Synthesis of 5-Methoxyisoquinoline

A reliable method for the synthesis of substituted isoquinolines is the Pomeranz–Fritsch reaction.[3] This involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetoaldehyde diethyl acetal. For the synthesis of 5-methoxyisoquinoline, 3-methoxybenzaldehyde serves as the readily available starting material.

Conceptual Workflow for the Synthesis of 5-Methoxyisoquinoline

A 3-Methoxybenzaldehyde C Acid-catalyzed condensation A->C B Aminoacetoaldehyde diethyl acetal B->C D Schiff Base Intermediate C->D E Cyclization (e.g., H2SO4) D->E F 5-Methoxyisoquinoline E->F

Caption: Pomeranz-Fritsch synthesis of 5-methoxyisoquinoline.

Protocol 1: Synthesis of 5-Methoxyisoquinoline

  • Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add aminoacetoaldehyde diethyl acetal (1.1 eq).

  • Condensation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate.

  • Cyclization: Slowly add the reaction mixture to concentrated sulfuric acid (a significant excess, e.g., 10 eq) cooled in an ice bath, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, warm the mixture to room temperature and then heat to 100 °C for 2-3 hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached, keeping the mixture cool.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Thionation to 5-Methoxyisoquinoline-1(2H)-thione

The conversion of the corresponding isoquinolin-1(2H)-one to the thione is a common strategy. Alternatively, direct thionation of isoquinoline N-oxides or activated isoquinolines can be employed. A widely used method for thionation is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Conceptual Workflow for Thionation

A 5-Methoxyisoquinolin-1(2H)-one C Thionation A->C B Lawesson's Reagent or P4S10 B->C D 5-Methoxyisoquinoline-1(2H)-thione C->D

Caption: Synthesis of 5-methoxyisoquinoline-1(2H)-thione.

Protocol 2: Synthesis of 5-Methoxyisoquinoline-1(2H)-thione

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous toluene or dioxane.

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-methoxyisoquinoline-1(2H)-thione.

Thiol-Thione Tautomerism

5-Methoxyisoquinoline-1-thiol exists in equilibrium with its tautomer, 5-methoxyisoquinoline-1(2H)-thione. In the solid state and in most solvents, the thione form is generally the more stable and predominant tautomer due to the greater strength of the C=S double bond compared to the C=N double bond and the aromaticity of the benzene ring. However, the thiol tautomer is reactive and participates in the reactions discussed below, often through deprotonation to the thiolate.

A 5-Methoxyisoquinoline-1-thiol B 5-Methoxyisoquinoline-1(2H)-thione A->B Tautomerism

Caption: Thiol-thione tautomerism.

Applications in Organic Synthesis

The presence of the nucleophilic sulfur atom and the reactive isoquinoline core makes 5-methoxyisoquinoline-1-thiol a valuable building block for the synthesis of a variety of derivatives.

S-Alkylation: Synthesis of 1-Alkylthio-5-methoxyisoquinolines

The thiol or its conjugate base, the thiolate, is an excellent nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form stable thioethers.[4][5] This reaction is fundamental for introducing a wide range of substituents at the 1-position of the isoquinoline ring.

Protocol 3: S-Alkylation with an Alkyl Halide

  • Reaction Setup: To a solution of 5-methoxyisoquinoline-1(2H)-thione (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution) at room temperature.

  • Thiolate Formation: Stir the mixture for 15-30 minutes to ensure the formation of the thiolate anion.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 1-4 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃DMF2>95
2Benzyl BromideK₂CO₃Acetonitrile392
3Ethyl BromoacetateNaHTHF188
Oxidation Reactions: Accessing Disulfides and Sulfonic Acids

The thiol group is susceptible to oxidation, providing access to disulfides and sulfonic acids, which are valuable functional groups in their own right.

Mild oxidation of 5-methoxyisoquinoline-1-thiol will lead to the corresponding disulfide, 1,1'-disulfanediylbis(5-methoxyisoquinoline). This can be achieved using various oxidizing agents such as iodine, hydrogen peroxide, or even air under basic conditions.[2][6][7]

Protocol 4: Synthesis of the Corresponding Disulfide

  • Reaction Setup: Dissolve 5-methoxyisoquinoline-1(2H)-thione (1.0 eq) in a suitable solvent mixture like ethanol/water.

  • Base Addition: Add a base such as triethylamine (Et₃N, 2.0 eq).

  • Oxidation: Bubble air through the solution or stir vigorously in an open flask for 24-48 hours. Alternatively, for a faster reaction, add a solution of iodine (I₂, 0.5 eq) in ethanol dropwise until a persistent yellow color is observed.

  • Workup: If using iodine, quench the excess with a few drops of aqueous sodium thiosulfate solution. Remove the solvent under reduced pressure.

  • Purification: The resulting solid disulfide can be purified by recrystallization or column chromatography.

Stronger oxidation conditions will convert the thiol group to a sulfonic acid.[8][9] This transformation introduces a highly polar, acidic functional group, which can be useful for modifying the physicochemical properties of the molecule, for instance, to improve water solubility.

Protocol 5: Synthesis of 5-Methoxyisoquinoline-1-sulfonic Acid

  • Reaction Setup: Suspend 5-methoxyisoquinoline-1(2H)-thione (1.0 eq) in an aqueous solution of a strong oxidizing agent, such as hydrogen peroxide (30% solution, excess) or potassium permanganate. For H₂O₂, the reaction may be slow and require heating.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, if using KMnO₄, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite) until the purple color disappears. The resulting manganese dioxide can be filtered off.

  • Isolation: The aqueous solution can be acidified with HCl to precipitate the sulfonic acid, which can then be collected by filtration. Alternatively, the water can be removed under reduced pressure, and the product purified by recrystallization.

Cross-Coupling Reactions: Forging New Carbon-Sulfur and Carbon-Carbon Bonds

The thiol functionality can be leveraged in modern cross-coupling reactions. While direct coupling of the thiol is possible, it is often more reliable to first convert it to a thioether and then utilize the sulfide in coupling reactions. For instance, the S-methylated derivative can potentially undergo cross-coupling reactions where the methylthio group acts as a leaving group under specific catalytic conditions. More commonly, the thiol can be used in C-S cross-coupling reactions.[10][11][12]

Conceptual Workflow for a Palladium-Catalyzed C-S Cross-Coupling

A 5-Methoxyisoquinoline-1-thiol D Cross-Coupling A->D B Aryl Halide (e.g., Aryl Bromide) B->D C Pd Catalyst Ligand, Base C->D E 1-(Arylthio)-5-methoxyisoquinoline D->E

Caption: Palladium-catalyzed C-S cross-coupling reaction.

Protocol 6: Palladium-Catalyzed C-S Cross-Coupling with an Aryl Halide

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add 5-methoxyisoquinoline-1(2H)-thione (1.0 eq), the aryl halide (1.2 eq), and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)
14-BromotoluenePd(OAc)₂/XantphosCs₂CO₃Toluene110
21-Bromo-4-fluorobenzenePd₂(dba)₃/BINAPK₃PO₄Dioxane100
32-BromopyridinePdCl₂(dppf)NaOtBuToluene100

Conclusion and Future Outlook

5-Methoxyisoquinoline-1-thiol, and its more stable thione tautomer, represent a highly versatile and largely untapped synthetic intermediate. The protocols detailed in this guide, derived from established chemical principles, provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds. The ability to easily perform S-alkylation, oxidation, and cross-coupling reactions opens up a vast chemical space for the development of new materials, agrochemicals, and, most notably, drug candidates. The strategic placement of the methoxy and thiol groups on the privileged isoquinoline scaffold makes this molecule a compelling starting point for the generation of libraries of diverse and complex molecules for biological screening. Further research into the direct functionalization of the isoquinoline ring of this scaffold will undoubtedly uncover even more synthetic possibilities.

References

  • Arambasic, M., Hooper, J. F., & Willis, M. C. (2013). A rhodium(I) catalyst enables practical and efficient carbothiolation reactions of alkynes with ortho-ketone-bearing aryl methyl sulfides. Organic Letters, 15(19), 5162–5165.
  • Boyer Research. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides [Video]. YouTube.
  • ChemSpider. (n.d.). 5-methylisoquinoline.
  • Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.
  • Li, M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7633–7643.
  • McLaren, R. (2012, November 12).
  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare.
  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488.
  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403.
  • Organic Chemistry Basics. (2024, February 9).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Pal, A., & Kumar, S. (2022). A practical and alternative approach to access thioesters is presented, utilizing readily available starting precursors such as carboxylic acids and thiols via direct reductive C–S cross-coupling reactions under palladium catalysis. Organic & Biomolecular Chemistry, 20(4), 835-840.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Popiołek, Ł. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 383.
  • Quora. (2020, March 1).
  • RSC Publishing. (2014).
  • Savant, C., & Rath, N. P. (2021). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. ACS Omega, 6(32), 21193–21200.
  • Shanahan, R. M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585–2596.
  • Slideshare. (n.d.). Isoquinoline.pptx.
  • Stanford University. (n.d.).
  • Wikipedia. (n.d.). Isoquinoline.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Wiley Online Library. (2000). Thiol Ester−Boronic Acid Cross-Coupling.
  • Yang, D., et al. (2012). Sequential Coupling-Imination-Annulation Reactions of ortho-Bromoarylaldehydes and Terminal Alkynes with Ammonium Acetate. The Journal of Organic Chemistry, 77(9), 4466–4472.
  • Yin, L., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620–7638.
  • Zhang, Y., et al. (2017). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Molecules, 22(11), 1968.
  • Zhang, Z., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10831-10838.
  • Zeynizadeh, B., & Rahimi, S. (2015). Alkylation of thiols in green mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methoxyisoquinoline-1-thiol

Welcome to the technical support center for the purification of 5-Methoxyisoquinoline-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methoxyisoquinoline-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this thiol-containing heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying 5-Methoxyisoquinoline-1-thiol

5-Methoxyisoquinoline-1-thiol is a valuable building block in medicinal chemistry, given the prevalence of the isoquinoline scaffold in numerous biologically active compounds.[1] However, its purification is often fraught with challenges stemming from the inherent reactivity of the thiol group and the polarity of the isoquinoline core. The primary obstacle is the propensity of the thiol to oxidize, forming the corresponding disulfide, which can complicate isolation and compromise yield and purity. This guide will equip you with the knowledge and techniques to overcome these hurdles and obtain high-purity 5-Methoxyisoquinoline-1-thiol.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively purify a compound, it is crucial to anticipate the potential impurities. A common and efficient method for synthesizing aromatic thiols from their carbonyl precursors is through thionation using Lawesson's reagent.[2] Starting from 5-methoxyisoquinolin-1(2H)-one, the likely impurities in the crude product mixture are:

  • Unreacted Starting Material: 5-methoxyisoquinolin-1(2H)-one.

  • Lawesson's Reagent Byproducts: Various phosphorus and sulfur-containing species.

  • Disulfide: The primary oxidation product of 5-Methoxyisoquinoline-1-thiol.

  • Other Reaction Side-Products: Minor impurities arising from side reactions.

This anticipated impurity profile informs our purification strategy, which will involve a combination of extraction, chromatography, and recrystallization techniques.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of 5-Methoxyisoquinoline-1-thiol in a question-and-answer format.

Q1: My purified product shows a lower than expected sulfur content in elemental analysis, and the mass spectrum has a peak at approximately double the expected molecular weight. What is happening?

A1: This is a classic indication of disulfide formation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide bond (S-S) between two molecules of your product.[3]

Causality: The oxidation is often catalyzed by trace metals, basic conditions, or prolonged exposure to air during workup and purification.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Acidic pH: Maintain a slightly acidic pH during aqueous workup (e.g., pH 4-6) to suppress the formation of the more easily oxidized thiolate anion.[5]

  • Reducing Agents: Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to your crude sample before purification to reverse any disulfide formation.[3] Note that these will need to be removed in subsequent steps.

Q2: I am seeing significant streaking of my product on the TLC plate during column chromatography on silica gel. How can I improve the separation?

A2: Streaking is a common issue when purifying nitrogen-containing heterocycles like isoquinolines on acidic silica gel.[6] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Causality: The strong acid-base interaction between the basic isoquinoline nitrogen and the acidic silica gel causes the compound to "stick" and elute slowly and unevenly.

Troubleshooting Steps:

  • Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonia solution to your eluent system.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective alternative.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or if impurities are present that inhibit crystallization.

Causality: The solubility of the compound at a given temperature is too high for crystals to form, or impurities are disrupting the crystal lattice formation.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.

  • Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly again.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: Experiment with different solvent systems. For methoxy-substituted aromatic compounds, solvents like ethanol, ethyl acetate/hexanes, or toluene can be effective.[7] A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until turbidity appears, can also be beneficial.

Q4: How can I effectively visualize my thiol-containing compound on a TLC plate?

A4: While many aromatic compounds can be visualized under UV light, thiols may not always be strongly UV-active. Several staining methods can be used for visualization.

Visualization Methods:

  • UV Light (254 nm): The isoquinoline ring system should allow for visualization by UV quenching, appearing as a dark spot on a fluorescent green background.[4]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[8] This method is generally effective for a wide range of compounds.

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with oxidizable functional groups like thiols, appearing as yellow or white spots on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing colored spots upon heating.[8]

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the purification of 5-Methoxyisoquinoline-1-thiol, assuming a starting point of a crude reaction mixture from a thionation reaction.

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol aims to separate the basic product from neutral organic impurities and acidic byproducts.

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic 5-Methoxyisoquinoline-1-thiol will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) until the pH is neutral to slightly basic (pH 7-8), at which point the free base of the product will precipitate or can be extracted.

  • Extract the aqueous layer multiple times with fresh organic solvent (DCM or EtOAc).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is for the fine purification of the product obtained from the acid-base extraction.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes (e.g., 10-50% EtOAc in hexanes). To mitigate streaking, consider adding 1% triethylamine to the eluent.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, less polar eluent.

    • Dissolve the crude product in a minimum amount of the eluent or DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This is the final step to obtain a highly crystalline and pure product.

  • Choose an appropriate solvent or solvent system. Good starting points for methoxy-substituted heterocycles include ethanol, isopropanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.[7]

  • Dissolve the purified product from chromatography in a minimum amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Purification of 5-Methoxyisoquinoline-1-thiol

Problem Potential Cause Recommended Solution(s)
Product is the disulfide Oxidation of the thiol groupWork under an inert atmosphere, use degassed solvents, maintain a slightly acidic pH during workup.
Streaking on TLC/Column Strong interaction with acidic silica gelAdd a basic modifier (e.g., Et3N) to the eluent, or use an alternative stationary phase like alumina.
"Oiling out" during recrystallization Supersaturation, rapid cooling, or impuritiesCool the solution more slowly, add more solvent, scratch the flask, or use seed crystals. Experiment with different solvent systems.
Poor visualization on TLC Compound is not UV-activeUse alternative visualization methods like an iodine chamber or a potassium permanganate stain.

Visualization of Key Concepts

Logical Workflow for Purification

Purification_Workflow Crude Crude Product (Thiol, Disulfide, Starting Material, Lawesson's Byproducts) Extraction Acid-Base Extraction Crude->Extraction Removes acidic/neutral impurities Chromatography Flash Column Chromatography (Silica Gel + Et3N) Extraction->Chromatography Separates thiol from disulfide and starting material Recrystallization Recrystallization Chromatography->Recrystallization Final polishing for high purity Pure Pure 5-Methoxyisoquinoline-1-thiol Recrystallization->Pure

Caption: A logical workflow for the purification of 5-Methoxyisoquinoline-1-thiol.

Troubleshooting Decision Tree for Disulfide Formation

Disulfide_Troubleshooting Start Disulfide detected in product? Inert Work under inert atmosphere (N2 or Ar) Start->Inert Yes Success Pure Thiol Obtained Start->Success No Degas Use degassed solvents Inert->Degas pH_Control Maintain slightly acidic pH (4-6) during workup Degas->pH_Control Reducing_Agent Add reducing agent (e.g., DTT) to crude material pH_Control->Reducing_Agent Reducing_Agent->Success Failure Disulfide still present

Caption: Decision tree for troubleshooting disulfide formation.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Waring, D. R., & Hallas, G. (Eds.). (1990).
  • Liotta, D. C. (Ed.). (1984). Strategies and Tactics in Organic Synthesis. Academic Press.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Singh, R., & Whitesides, G. M. (1994). Thiol-disulfide interchange. In The Porphyrin Handbook (Vol. 3, pp. 249-276). Academic Press.
  • Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press.
  • Capozzi, G., & Modena, G. (1974). The chemistry of the thiol group. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3328366, Isoquinoline-1-thiol. Retrieved from [Link].

  • Taylor, R. J. K. (Ed.). (1994). Organosulfur Chemistry. Royal Society of Chemistry.
  • Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
  • Kice, J. L. (1971). The mechanism of the reactions of thiols and disulfides. In A. Senning (Ed.), Sulfur in Organic and Inorganic Chemistry (Vol. 1, pp. 153-207). Marcel Dekker.
  • Lamoureux, G. V., & Rauk, A. (2005). The autoxidation of thiols: a theoretical study of the reaction of methanethiol with molecular oxygen. The Journal of Physical Chemistry A, 109(3), 543–553. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L., & Chai, C. L. (2012).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Larock, R. C. (1999).

Sources

Optimization

Inconsistent results in experiments with 5-Methoxyisoquinoline-1-thiol

Welcome to the technical support center for 5-Methoxyisoquinoline-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxyisoquinoline-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with this compound. Due to the specific chemical nature of 5-Methoxyisoquinoline-1-thiol, which combines a heterocyclic isoquinoline core with a reactive thiol group, researchers may encounter inconsistencies in their results. This guide provides a structured approach to troubleshooting, based on established chemical principles and field-proven insights, to ensure the reliability and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of 5-Methoxyisoquinoline-1-thiol.

Q1: What are the primary causes of inconsistent results with 5-Methoxyisoquinoline-1-thiol?

A1: Inconsistent results with 5-Methoxyisoquinoline-1-thiol typically stem from three main sources:

  • Compound Instability: The thiol group is susceptible to oxidation, leading to the formation of disulfides and other oxidized species. This can alter the compound's activity and concentration over time.

  • Solubility Issues: Like many heterocyclic compounds, 5-Methoxyisoquinoline-1-thiol may have limited aqueous solubility, leading to precipitation and inaccurate concentrations in experimental assays.[1][2][3]

  • Assay Interference: The reactive nature of the thiol group can lead to non-specific interactions with assay components, causing false positive or negative results.[4][5]

Q2: How should I properly store 5-Methoxyisoquinoline-1-thiol to maintain its integrity?

A2: Proper storage is critical for the stability of thiol-containing compounds.[6][7][8] For solid 5-Methoxyisoquinoline-1-thiol, we recommend storage at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, prepare them fresh for each experiment whenever possible. If stock solutions must be stored, they should be aliquoted into small, single-use volumes, purged with inert gas, sealed tightly, and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the initial signs that my experimental inconsistencies are related to the compound itself?

A3: Look for the following indicators:

  • A gradual decrease in the compound's expected activity over a series of experiments.

  • High variability between replicate wells or experiments.

  • Visible precipitation in your stock solution or assay plate.

  • A change in the color of your stock solution, which may indicate oxidation or degradation.

II. Troubleshooting Guide

This in-depth guide provides a systematic approach to identifying and resolving common experimental issues.

A. Issue: Poor Solubility and Compound Precipitation

Poor solubility can lead to a significant overestimation of the compound's effective concentration.

Troubleshooting Workflow:

A Problem: Suspected Poor Solubility B Visually inspect stock solution and assay wells for precipitation. A->B C Precipitate observed? B->C D Determine maximum solubility in your assay buffer. C->D Yes G No precipitate observed. Proceed to other troubleshooting steps. C->G No E Optimize solvent system. Consider a co-solvent like DMSO or ethanol (ensure final concentration is compatible with your assay). D->E F Prepare fresh dilutions from a concentrated stock for each experiment. E->F

Caption: Workflow for addressing solubility issues.

Detailed Protocols:

  • Solubility Assessment:

    • Prepare a serial dilution of 5-Methoxyisoquinoline-1-thiol in your assay buffer.

    • Incubate under the same conditions as your experiment.

    • Visually inspect for turbidity or use a spectrophotometer to measure light scattering at a wavelength outside the compound's absorbance range (e.g., 600 nm). The highest concentration that remains clear is your approximate maximum solubility.

  • Solvent Optimization:

    • For many heterocyclic compounds, a small percentage of an organic co-solvent can significantly improve solubility.[1][2][3]

    • Start with a low final concentration of DMSO (e.g., <0.5%) and assess its impact on your assay's performance in a vehicle control.

B. Issue: Compound Instability and Degradation

The thiol group is highly susceptible to oxidation, which can inactivate the compound.

Troubleshooting Workflow:

A Problem: Suspected Compound Instability B Prepare fresh solutions for each experiment. A->B C Degas buffers to remove dissolved oxygen. B->C D Consider adding a reducing agent like DTT or TCEP to your assay buffer (if compatible). C->D E Compare results between freshly prepared compound and stored aliquots. D->E F Significant difference observed? E->F G Adopt stringent storage and handling protocols. F->G Yes H No significant difference. Instability is less likely the primary issue. F->H No

Caption: Workflow for addressing compound instability.

Key Considerations for Thiol Stability:

FactorRecommendationRationale
Oxygen Degas all aqueous buffers and solutions. Work under an inert atmosphere if possible.Oxygen is a primary oxidant of thiols.[9][10]
pH Maintain a pH below the pKa of the thiol group.The thiolate anion (RS-) is more susceptible to oxidation than the protonated thiol (RSH).[10]
Metal Ions Include a chelating agent like EDTA in your buffers.Divalent metal cations can catalyze thiol oxidation.[10]
Storage Store solid compound at low temperature under inert gas. Prepare solutions fresh.Minimizes degradation over time.[6][7][8]
C. Issue: Assay Interference

The nucleophilic nature of the thiol group can lead to non-specific interactions with assay components.

Troubleshooting Workflow:

A Problem: Suspected Assay Interference B Run a counter-screen without the primary biological target. A->B C Does the compound still show activity? B->C D The compound is likely interfering with your assay readout. C->D Yes G No activity in the counter-screen. Interference is less likely. C->G No E Identify potential reactive components in your assay (e.g., other thiol-containing molecules, redox-sensitive dyes). D->E F Modify the assay protocol (e.g., change detection method, add a non-interfering reducing agent). E->F

Sources

Troubleshooting

5-Methoxyisoquinoline-1-thiol stability issues in solution

Welcome to the technical support center for 5-Methoxyisoquinoline-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxyisoquinoline-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues commonly encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 5-Methoxyisoquinoline-1-thiol.

Q1: What is the primary cause of degradation for 5-Methoxyisoquinoline-1-thiol in solution?

A1: The primary degradation pathway for 5-Methoxyisoquinoline-1-thiol is the oxidation of the thiol (-SH) group.[1] Thiols are susceptible to oxidation, which can be accelerated by factors such as pH, the presence of dissolved oxygen, and trace metal ion contaminants.[2][3] The initial and most common oxidation product is the corresponding disulfide, 1,1'-disulfanediylbis(5-methoxyisoquinoline). Further oxidation can lead to the formation of sulfinic and sulfonic acids, which are generally more polar and will exhibit different chemical properties.[4]

Q2: How does pH affect the stability of 5-Methoxyisoquinoline-1-thiol solutions?

A2: The stability of 5-Methoxyisoquinoline-1-thiol is highly pH-dependent. The thiol group exists in equilibrium with its conjugate base, the thiolate anion (-S⁻). At higher pH values (above the pKa of the thiol group), the equilibrium shifts towards the formation of the more nucleophilic thiolate anion. This thiolate is significantly more susceptible to oxidation than the neutral thiol.[5] Therefore, alkaline conditions will accelerate the degradation of the compound. For maximum stability, solutions should be prepared in acidic to neutral pH, ideally below pH 4.[3]

Q3: I've noticed a yellowing of my 5-Methoxyisoquinoline-1-thiol solution over time. What could be the cause?

A3: A color change, such as yellowing, is a common indicator of degradation. This can be due to the formation of various oxidation products, including the disulfide dimer or further oxidized species. The extended conjugated system of the isoquinoline ring in these degradation products can lead to the absorption of visible light. It is also possible that minor impurities in the starting material are degrading to colored compounds. We recommend using analytical techniques such as HPLC-UV or LC-MS to identify the colored species and confirm the degradation pathway.[6][7]

Q4: Can the solvent I choose impact the stability of 5-Methoxyisoquinoline-1-thiol?

A4: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can participate in degradation pathways and may contain dissolved oxygen. While aqueous buffers are often necessary for biological assays, their preparation is key. Always use deoxygenated buffers (e.g., by sparging with an inert gas like argon or nitrogen) for preparing solutions of 5-Methoxyisoquinoline-1-thiol. For storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred, as they are less likely to facilitate proton transfer and can be obtained with low water and oxygen content. However, even in these solvents, degradation can occur if they are not properly handled to exclude air and moisture.

Q5: How does the 5-methoxyisoquinoline scaffold influence the thiol's stability?

A5: The 5-methoxyisoquinoline moiety has electronic effects that can influence the reactivity of the thiol group. The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance, which increases the electron density of the aromatic ring system.[8][9][10] This increased electron density may have a modest influence on the pKa of the thiol group and its susceptibility to oxidation, though the direct oxidative attack on the thiol remains the primary concern. The isoquinoline ring itself is a stable aromatic system.[11][12]

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with 5-Methoxyisoquinoline-1-thiol.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent results in biological assays Degradation of the compound in the assay buffer.1. Prepare fresh solutions: Always prepare solutions of 5-Methoxyisoquinoline-1-thiol immediately before use. 2. Use deoxygenated buffers: Sparge your assay buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes before dissolving the compound. This minimizes the dissolved oxygen available for oxidation. 3. Consider antioxidants: If compatible with your assay, the addition of a mild reducing agent or antioxidant, such as TCEP (Tris(2-carboxyethyl)phosphine), can help maintain the thiol in its reduced state. 4. Run a time-course stability study: Analyze the concentration of your compound in the assay buffer over the duration of your experiment using HPLC to determine its stability under your specific conditions.
Precipitate formation in aqueous solutions Poor solubility of the compound or its degradation products (e.g., the disulfide dimer).1. Check solubility limits: Determine the maximum solubility of 5-Methoxyisoquinoline-1-thiol in your chosen buffer. 2. Adjust pH: The protonated form of the isoquinoline nitrogen may have different solubility. A slight adjustment of the pH (while considering stability) might improve solubility. 3. Use a co-solvent: If permissible in your experiment, using a small percentage of an organic co-solvent like DMSO or ethanol can enhance solubility. 4. Analyze the precipitate: If possible, isolate and analyze the precipitate by techniques like mass spectrometry to confirm if it is the parent compound or a degradation product.
Unexpected peaks in HPLC or LC-MS analysis Degradation of the compound.1. Confirm the identity of new peaks: Use LC-MS to determine the mass of the new peaks. A peak with a mass corresponding to (2 * M - 2), where M is the mass of 5-Methoxyisoquinoline-1-thiol, is likely the disulfide dimer. Peaks with M+16 or M+32 could indicate sulfinic or sulfonic acid formation.[6] 2. Review solution preparation and storage: Ensure that all preventative measures (deoxygenated solvents, inert atmosphere, protection from light, appropriate temperature) were followed.[13]
Difficulty in obtaining a pure solid sample after synthesis/purification Oxidation during workup or purification (e.g., on a chromatography column).1. Work under an inert atmosphere: Perform extractions and other workup steps under a blanket of nitrogen or argon to the extent possible. 2. Use deoxygenated solvents for chromatography: Sparge chromatography solvents with an inert gas before use.[5] 3. Consider alternative purification methods: If column chromatography leads to significant oxidation, consider crystallization or other purification techniques that minimize exposure to air.

III. Experimental Protocols

Here are detailed protocols for the proper handling and stability assessment of 5-Methoxyisoquinoline-1-thiol.

Protocol 1: Preparation and Handling of Stock Solutions
  • Objective: To prepare a stable stock solution of 5-Methoxyisoquinoline-1-thiol.

  • Materials:

    • 5-Methoxyisoquinoline-1-thiol (solid)

    • Anhydrous, research-grade DMSO or DMF

    • Inert gas (argon or nitrogen) with a manifold

    • Appropriate vials with PTFE-lined caps

  • Procedure:

    • Weigh the desired amount of 5-Methoxyisoquinoline-1-thiol in a clean, dry vial.

    • Purge the vial containing the solid with a gentle stream of inert gas for 1-2 minutes.

    • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.

    • Briefly purge the headspace of the vial with the inert gas again before securely sealing the cap.

    • If necessary, gently vortex or sonicate to fully dissolve the compound.

    • Store the stock solution at -20°C or -80°C, protected from light.

    • For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Protocol 2: Stability Assessment by HPLC-UV
  • Objective: To quantitatively assess the stability of 5-Methoxyisoquinoline-1-thiol under specific experimental conditions.

  • Materials:

    • Stock solution of 5-Methoxyisoquinoline-1-thiol

    • Test buffer/solution (e.g., PBS, pH 7.4)

    • HPLC system with a UV detector and a C18 column

    • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)

  • Procedure:

    • Prepare the test solution by diluting the stock solution of 5-Methoxyisoquinoline-1-thiol to the final desired concentration in the test buffer.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.

    • Incubate the test solution under the desired conditions (e.g., 37°C, exposure to light, etc.).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.

    • Monitor the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation rate.

IV. Visualizing Degradation and Experimental Workflow

Diagram 1: Postulated Oxidative Degradation Pathway

G A 5-Methoxyisoquinoline-1-thiol (-SH) B Disulfide Dimer (-S-S-) A->B Oxidation (O2, metal ions, high pH) C Sulfinic Acid (-SO2H) B->C Further Oxidation D Sulfonic Acid (-SO3H) C->D Further Oxidation

Caption: Postulated oxidative degradation of 5-Methoxyisoquinoline-1-thiol.

Diagram 2: Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (Anhydrous DMSO, Inert Gas) prep_test Prepare Test Solution (e.g., in aqueous buffer) prep_stock->prep_test initial_hplc t=0 HPLC Analysis (Initial Concentration) prep_test->initial_hplc incubation Incubate under Test Conditions (e.g., 37°C, light exposure) initial_hplc->incubation timed_hplc Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timed_hplc Collect Aliquots data_analysis Data Analysis (Degradation Rate) timed_hplc->data_analysis

Caption: Experimental workflow for assessing the stability of the compound.

V. References

  • Kar, M., et al. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 485-503. Available at: [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]

  • Prajapati, P. B., et al. (2014). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. Pharmacognosy Magazine, 10(Suppl 2), S248-S255. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Petrov, O. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Available at: [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). The Cu-catalyzed S-arylation of thiols. Organic Letters, 2(8), 1157-1159.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

  • Kolthoff, I. M., & Stricks, W. (1951). The effect of temperature on the reaction between cysteine and cupric copper and the catalytic oxidation of cysteine. Journal of the American Chemical Society, 73(4), 1728-1732.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. Available at: [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Organic Chemistry Tutor. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. Available at: [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]

  • van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292–4295. Available at: [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(21), 4358-4366. Available at: [Link]

  • Timmins, P., Jackson, A. J., & Wang, Y. J. (1982). Factors affecting captopril stability in aqueous solution. International Journal of Pharmaceutics, 11(3), 329-336.

  • Zhang, H., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 177. Available at: [Link]

  • ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. SyntheticPages. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Methoxyisoquinoline-1-thiol

Welcome to the technical support guide for 5-Methoxyisoquinoline-1-thiol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methoxyisoquinoline-1-thiol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this specific sulfur-containing heterocyclic compound. As a molecule with distinct functional groups—an isoquinoline core, a methoxy ether, and a reactive thiol—its purification via crystallization presents unique challenges. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high-purity, high-quality crystals.

Section 1: Understanding the Molecule - Key Physicochemical Characteristics

Successful crystallization begins with a foundational understanding of the target molecule's properties. 5-Methoxyisoquinoline-1-thiol's behavior is governed by the interplay of its three primary functional moieties.

  • Isoquinoline Ring: This bicyclic aromatic system provides a rigid, planar core, which is generally favorable for crystal lattice packing. However, as a nitrogen heterocycle, it can exhibit brownish discoloration in impure samples.[1] It is considered a weak base.[1]

  • Methoxy Group (-OCH₃): This group adds polarity and can act as a hydrogen bond acceptor, influencing solubility in polar solvents.[2]

  • Thiol Group (-SH): This is the most critical group for troubleshooting. Thiols are known for being poor hydrogen bond donors compared to alcohols, which reduces their solubility in polar protic solvents. More importantly, the thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide (-S-S-) dimer. This disulfide is a significant impurity that can severely inhibit or disrupt the crystallization process.[3]

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₉NOSPubChem[2]
Molecular Weight 191.25 g/mol PubChem
Key Functional Groups Isoquinoline, Methoxy, ThiolN/A
Primary Challenge Susceptibility of the thiol group to oxidation, forming disulfide impurities.General Chemical Principles[3]
Solubility Profile Expected to be soluble in many common organic solvents but have low solubility in water.[1]General Heterocycle Properties[1]
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 5-Methoxyisoquinoline-1-thiol in a direct question-and-answer format.

Q1: My compound separated as a sticky, yellowish oil instead of a solid. What went wrong and how do I fix it?

A1: This phenomenon is known as "oiling out." It occurs when the solute's solubility limit is exceeded at a temperature where it is still in a liquid or molten state, often due to a solution being too concentrated or cooled too quickly.[4]

  • Causality: The high concentration of the solute, combined with any impurities (like the disulfide dimer), can depress the melting point of your compound, causing it to separate as a supercooled liquid rather than a crystalline solid.

  • Immediate Corrective Action:

    • Re-heat the flask until the oil completely redissolves into the solution.

    • Add more of the primary solvent (the "good" solvent) in 10% volume increments. The goal is to find the point where the solution is saturated at a slightly lower temperature, giving crystals a chance to form.

    • Allow the flask to cool much more slowly. Insulate it by placing it on a cork ring or several layers of paper towels and covering the top with a watch glass.[5]

  • If the Problem Persists: Your chosen solvent may be unsuitable. A solvent in which the compound is slightly less soluble at high temperatures may be required. Consider switching to a different solvent system entirely based on screening.

Q2: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated. Nucleation, the first step of crystallization, has not occurred. This can happen if the solution is too dilute or, paradoxically, if the compound is too pure and lacks nucleation sites.

  • Causality: Crystallization requires the solution to hold more solute than it thermodynamically should at a given temperature (supersaturation). Without this, there is no driving force for the molecules to assemble into a crystal lattice.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Create a Seed Crystal: If you have a small amount of solid material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[5] Be cautious not to over-concentrate, which could lead to oiling out.

    • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the good solvent to clarify and allow it to cool slowly.

Q3: My product crashed out of solution as a very fine powder immediately upon cooling. Is this acceptable?

A3: Rapid precipitation is not ideal crystallization. While you have recovered a solid, this process almost certainly has trapped impurities within the crystal matrix, defeating the purpose of recrystallization.[5]

  • Causality: The solution was likely too concentrated, leading to a massive and uncontrolled nucleation event upon a small drop in temperature.

  • Solution Protocol:

    • Re-heat the flask to redissolve the solid completely.

    • Add 10-25% more solvent to decrease the concentration.[5]

    • Ensure the flask is well-insulated during cooling to slow the process. An inverted beaker placed over the flask can create a pocket of insulated air, promoting slow, controlled crystal growth.[6] A slower cooling rate is paramount for forming larger, purer crystals.

Q4: My final product analysis (NMR/LC-MS) shows a significant impurity with approximately double the molecular weight. What is this?

A4: This is a classic sign of thiol oxidation. The thiol group (-SH) has likely oxidized to form the corresponding disulfide dimer (R-S-S-R). This impurity is structurally similar to your target compound, making it a particularly effective crystallization inhibitor.

  • Causality: Thiols are sensitive to atmospheric oxygen, especially when heated in solution. The presence of trace metal ions can also catalyze this oxidation.

  • Preventative Measures:

    • Use Degassed Solvents: Before use, sparge your chosen crystallization solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Conduct the entire crystallization process under a gentle stream of nitrogen or argon. This prevents atmospheric oxygen from coming into contact with your heated solution.

    • Consider a Reducing Agent (Advanced): In difficult cases, adding a very small, sub-stoichiometric amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can prevent oxidation.[7] However, this adds another component that must eventually be removed, so it should be used judiciously.

Section 3: Visualization & Workflows
Troubleshooting Flowchart

This diagram provides a logical decision-making path for addressing common crystallization outcomes.

G start Dissolve Compound in Hot Solvent & Cool outcome What is the Outcome? start->outcome oil Compound Oiled Out outcome->oil Oil no_xtal No Crystals Formed outcome->no_xtal Clear Solution powder Fine Powder Precipitated outcome->powder Powder good_xtal Good Crystals Formed outcome->good_xtal Crystals action_oil Re-heat Add More Solvent Cool Slowly oil->action_oil action_no_xtal Induce Nucleation: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_xtal->action_no_xtal action_powder Re-heat Add More Solvent Insulate for Slow Cooling powder->action_powder end Isolate, Wash, Dry & Analyze Purity good_xtal->end action_oil->outcome action_no_xtal->outcome action_powder->outcome

Caption: Troubleshooting decision tree for crystallization.

Section 4: Experimental Protocols
Protocol 1: Standard Recrystallization with Oxidation Prevention

This protocol details a robust method for recrystallizing 5-Methoxyisoquinoline-1-thiol.

  • Solvent Selection: Begin by screening solvents. A good starting point is a moderately polar solvent like ethyl acetate, acetone, or a mixture such as ethanol/water or toluene/hexane. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Preparation:

    • Place your crude 5-Methoxyisoquinoline-1-thiol in an appropriately sized Erlenmeyer flask (the solvent should fill about 25-40% of the flask's volume).[5]

    • Degas your chosen solvent by bubbling nitrogen through it for 15 minutes.

    • Set up the flask on a hot plate with stirring, under a gentle flow of nitrogen.

  • Dissolution:

    • Add a small portion of the degassed solvent to the flask and heat the slurry to a gentle boil.

    • Continue adding small portions of hot, degassed solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (e.g., cork ring).

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal growth should ideally begin within 5-20 minutes.[5]

    • Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Vapor Diffusion for High-Purity Crystals

This technique is excellent for growing high-quality single crystals when standard methods yield poor results.[8]

  • Setup:

    • Prepare a concentrated solution of your compound in a "good" solvent (e.g., acetone, ethyl acetate).

    • Place this solution in a small, open vial (e.g., a 1-dram vial).

    • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add a larger volume of a miscible "anti-solvent" (e.g., hexane, diethyl ether) to the larger container, ensuring the level is below the top of the inner vial. The anti-solvent must be more volatile than the good solvent.[8]

  • Diffusion and Crystallization:

    • Seal the larger container tightly.

    • Over time (hours to days), the more volatile anti-solvent will slowly diffuse into the inner vial containing your compound solution.

    • This gradual decrease in solubility will slowly bring the solution to a state of supersaturation, promoting the growth of large, well-defined crystals.

  • Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor. Isolate and dry the crystals as described in the previous protocol.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What are the best starting solvents to screen for 5-Methoxyisoquinoline-1-thiol?

    • A: Based on its structure, a good starting point would be moderately polar solvents. We recommend screening ethyl acetate, acetone, isopropanol, and acetonitrile. For mixed-solvent systems, consider combinations like ethanol/water, acetone/hexane, or ethyl acetate/heptane.

  • Q: My compound is always brownish, even after crystallization. Is it still impure?

    • A: Not necessarily. Nitrogen-containing heterocycles can often have a persistent brownish or yellowish tint, even when pure.[1] However, a very dark, tarry appearance is indicative of significant impurities.[9] Purity should be confirmed by analytical methods like melting point, NMR, and LC-MS, rather than by color alone.

  • Q: How can I be certain that my thiol is not oxidizing during the process?

    • A: The most definitive way is through analysis. A ¹H NMR spectrum will show the disappearance of the thiol proton (-SH) peak, and a mass spectrum will show a peak corresponding to the dimer's mass. The best practice is prevention: always use degassed solvents and an inert atmosphere when working with sensitive compounds like thiols.

References
  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. [Link]

  • Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • Isoquinoline - Wikipedia. (n.d.). [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • National Center for Biotechnology Information. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. [Link]

  • Thiol - Wikipedia. (n.d.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Unknown Source. (n.d.). Guide for crystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxyisoquinoline-1-thiol

Welcome to the technical support guide for the synthesis of 5-Methoxyisoquinoline-1-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this heter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methoxyisoquinoline-1-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to troubleshoot and optimize your synthetic route.

Overview of the Synthetic Pathway

The most common and reliable route to 5-Methoxyisoquinoline-1-thiol involves a two-step sequence. First, the corresponding lactam, 5-methoxyisoquinolin-1(2H)-one, is synthesized. This intermediate is then subjected to a thionation reaction to convert the carbonyl group into the desired thiocarbonyl, which exists in tautomeric equilibrium with the thiol form.

Synthesis_Pathway cluster_precursor Step 1: Precursor Synthesis cluster_thionation Step 2: Thionation Precursor Appropriate Precursor (e.g., 2-phenylethylamine derivative) Lactam 5-Methoxyisoquinolin-1(2H)-one Precursor->Lactam Cyclization (e.g., Bischler-Napieralski) Thione 5-Methoxyisoquinoline-1(2H)-thione Lactam->Thione Thionating Agent (e.g., Lawesson's Reagent) Thiol 5-Methoxyisoquinoline-1-thiol Thione->Thiol Tautomerization

Caption: General synthetic route to 5-Methoxyisoquinoline-1-thiol.

The critical step where most side reactions occur is the thionation of the lactam intermediate. This guide will focus primarily on troubleshooting this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My thionation reaction is sluggish or incomplete. I'm recovering a significant amount of the starting 5-methoxyisoquinolin-1(2H)-one. What's going wrong?

Answer: This is a classic issue of insufficient reactivity or suboptimal reaction conditions. Several factors could be at play:

  • Cause 1: Insufficient Reagent Stoichiometry: Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀) are the most common thionating agents.[1] While theoretically 0.5 equivalents of LR (a dimer) are needed, empirically, 0.6 to 1.0 equivalents are often required for lactams to drive the reaction to completion, especially on smaller scales.

  • Cause 2: Low Reaction Temperature: Thionation reactions require significant thermal energy to proceed. For Lawesson's Reagent, reactions are typically run in high-boiling solvents like toluene or xylene at reflux (110-140 °C). If the temperature is too low, the reaction rate will be impractically slow.

  • Cause 3: Reagent Quality: Lawesson's Reagent can degrade upon prolonged exposure to moisture. Using old or improperly stored reagent can lead to diminished activity.

  • Cause 4: Solubility Issues: The starting lactam or the thionating agent may not be fully soluble in the chosen solvent at lower temperatures, limiting the effective concentration of reactants.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored Lawesson's Reagent.

  • Increase Stoichiometry: Incrementally increase the amount of LR from 0.6 to 1.0 equivalents in small-scale trials.

  • Elevate Temperature: Ensure the reaction is conducted at the reflux temperature of your chosen solvent (e.g., Toluene, ~111 °C).

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. If the reaction stalls, a small additional charge of the thionating agent can be beneficial.

Q2: My reaction seems to have worked, but during workup and purification, I isolate a major byproduct with a mass corresponding to (2M-2), where M is the mass of my product. What is this species?

Answer: This byproduct is almost certainly the disulfide dimer, bis(5-methoxyisoquinolin-1-yl) disulfide . Thiols are notoriously susceptible to oxidation, and this process can occur readily in the presence of atmospheric oxygen, especially under neutral or slightly basic conditions.

Side_Reactions Thiol Desired Product 5-Methoxyisoquinoline-1-thiol Disulfide Side Product Disulfide Dimer Thiol->Disulfide Aerobic Oxidation (During Workup) SM Starting Material 5-Methoxyisoquinolin-1(2H)-one Thiol->SM Incomplete Reaction Disulfide->Thiol Reductive Cleavage (e.g., DTT, NaBH₄) SM->Thiol Thionation (e.g., Lawesson's Rgt)

Caption: Key side reactions and their mitigation pathways.

Mechanism of Formation: The thiol is deprotonated to the thiolate, which is then oxidized by an electron acceptor (like O₂) in a two-step process to form the stable S-S bond.

Prevention and Mitigation:

  • Inert Atmosphere Workup: Conduct the aqueous workup and extraction under a blanket of nitrogen or argon to minimize contact with oxygen.

  • Acidic Wash: Washing the organic layer with a dilute, non-oxidizing acid (e.g., 1 M HCl) ensures the product remains in its protonated thiol form, which is less susceptible to oxidation than the thiolate anion.

  • Reductive Workup (Remediation): If the disulfide has already formed, it can often be cleaved back to the thiol. After initial isolation, the crude mixture can be dissolved in a suitable solvent (like THF/methanol) and treated with a mild reducing agent such as Dithiothreitol (DTT) or Sodium Borohydride (NaBH₄) at room temperature. Monitor the conversion by TLC or LC-MS.

Q3: My purification by silica gel chromatography is giving poor recovery, and the product seems to be streaking or decomposing on the column. What are the best practices for purification?

Answer: This is a common problem stemming from two sources: the inherent instability of some thiols on silica gel and the presence of highly polar byproducts from the thionating agent.

  • Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic and can promote the oxidation of the thiol to the disulfide on the column. This leads to streaking and the appearance of multiple spots on TLC.

  • Cause 2: Phosphorus Byproducts: Thionation with Lawesson's Reagent or P₄S₁₀ generates phosphorus-containing byproducts (e.g., phenyl(thioxo)phosphine oxide trimers) that are often polar and can co-elute with the product or complicate the purification.[2]

Troubleshooting and Optimized Purification:

  • Deactivate the Silica: Before running the column, pre-treat the silica gel by flushing it with your starting eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites and significantly reduces on-column oxidation.

  • Rapid Chromatography: Do not let the product sit on the column for extended periods. Perform the chromatography as quickly as possible.

  • Alternative Purification: If chromatography remains problematic, consider crystallization. 5-Methoxyisoquinoline-1-thiol is often a solid and can be crystallized from solvents like ethanol, isopropanol, or ethyl acetate/hexanes.

  • Initial Filtration: Before chromatography, you can often remove a significant portion of the phosphorus byproducts by dissolving the crude material in a minimal amount of dichloromethane (DCM), adding hexanes to precipitate the byproducts, and filtering the mixture. The desired product typically remains in the filtrate.

Q4: Are there any concerns regarding side reactions with the 5-methoxy group during thionation?

Answer: Generally, the methoxy group on the aromatic ring is stable under standard thionation conditions with Lawesson's Reagent or P₄S₁₀. These reagents are highly oxophilic and chemoselective for carbonyls and other similar functional groups. Demethylation of the methoxy ether is not a commonly reported side reaction under these conditions. However, using excessively harsh conditions (very high temperatures for prolonged periods) or strong Lewis acidic reagents could potentially lead to undesired reactions, though this is unlikely in a standard protocol.

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific experimental setup and analytical observations.

Protocol 1: Thionation of 5-Methoxyisoquinolin-1(2H)-one
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methoxyisoquinolin-1(2H)-one (1.0 eq).

  • Reagents: Add Lawesson's Reagent (0.7 eq).

  • Solvent: Add anhydrous toluene (to make a ~0.1 M solution).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Reaction: Heat the mixture to reflux (~111 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS every 2 hours. The reaction is typically complete in 4-8 hours.

  • Workup (Standard):

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble byproducts, washing with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify via flash column chromatography on triethylamine-deactivated silica gel or by crystallization.

Protocol 2: Reductive Cleavage of Disulfide Byproduct
  • Setup: Dissolve the crude product containing the disulfide in a mixture of THF and Methanol (3:1).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add Sodium Borohydride (NaBH₄) (2.0-3.0 eq per eq of disulfide) portion-wise.

  • Monitoring: Stir the reaction at room temperature and monitor the disappearance of the disulfide spot by TLC. The reaction is usually complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Proceed with the standard purification protocol.

Data Summary Table

The choice of thionating agent and conditions can significantly impact the outcome.

ParameterLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Typical Solvent Toluene, XylenePyridine, Dioxane
Temperature 110-140 °C115-150 °C
Equivalents (typical) 0.6 - 1.00.5 - 1.0
Pros Milder, more soluble in organic solvents.Lower cost.
Cons Generates soluble phosphorus byproducts complicating purification.[3]Harsher conditions, can lead to decomposition; often requires a base like pyridine as a solvent.

Troubleshooting Workflow

// Paths Start -> Incomplete; Incomplete -> Byproduct [label="No"]; Incomplete -> Action_Incomplete [label="Yes"]; Action_Incomplete [label="Increase Temp/Time\nIncrease LR Stoichiometry\nCheck Reagent Quality", fillcolor="#FFFFFF"]; Action_Incomplete -> Start [style=dashed];

Byproduct -> Purification [label="No"]; Byproduct -> Check_Mass [label="Yes"]; Check_Mass [label="Mass = (2M-2)?", shape=Mdiamond, fillcolor="#F1F3F4"]; Check_Mass -> Action_Disulfide [label="Yes\n(Disulfide)"]; Action_Disulfide [label="Use Inert Atmosphere\nPerform Reductive Workup", fillcolor="#FFFFFF"]; Action_Disulfide -> Purification; Check_Mass -> Purification [label="No"];

Purification -> Success [label="No"]; Purification -> Action_Purify [label="Yes"]; Action_Purify [label="Deactivate Silica w/ Et₃N\nUse Rapid Chromatography\nAttempt Crystallization", fillcolor="#FFFFFF"]; Action_Purify -> Success; }

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd ed. Prentice Hall.
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. Available from: [Link]

  • d'Ischia, M., et al. (2011). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry, 76(15), 6063–6073. Available from: [Link]

  • O'Donnell, C. J., et al. (2001). U.S. Patent No. 6,333,410. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction? Available from: [Link]

  • Sharma, S. (2018). Recent advances in thionating reagents for the synthesis of organosulfur compounds. Tetrahedron, 74(15), 1735-1766.
  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1629–1632.
  • Ozturk, T., Ertas, E., & Mert, O. (2010). Thionation reactions of lawesson's reagents. Tetrahedron, 66(13), 2327-2342.
  • Camps, R. (1901). Synthesen von Chinolinderivaten. Archiv der Pharmazie, 239(5), 321-352.
  • Kozikowski, A. P., & Chen, Y. (1981). A mild procedure for the conversion of esters to thiono esters using a mixture of phosphorus pentasulfide and sodium bicarbonate. The Journal of Organic Chemistry, 46(26), 5248–5250.
  • Varma, R. S., & Kumar, D. (1999). A convenient synthesis of 2-aroylbenzofurans and 2-aroyl-3-methylbenzofurans on silica gel-supported reagents under microwave irradiation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1755-1758.
  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.
  • Olaru, A., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7024–7034. Available from: [Link]

  • Sharma, S. D., & Kaur, S. (2009). Preparation and Properties of Isoquinoline. SlideShare. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10833-10842. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1629-1632. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to the Cross-Validation of 5-Methoxyisoquinoline-1-thiol's Bioactivity: A Comparative Analysis

In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of a methoxy group and a thiol moiety to this scaffold, as in 5-Methoxyisoquinoline-1-thiol, presents a compelling case for the investigation of its bioactivity. The thiol group, in particular, is a potent mediator of antioxidant activity, capable of neutralizing harmful free radicals by donating a hydrogen atom.[3] This guide provides a comprehensive framework for the cross-validation of the hypothesized antioxidant and anticancer bioactivities of 5-Methoxyisoquinoline-1-thiol, offering a comparative analysis against established compounds and detailing the requisite experimental protocols.

Rationale for Investigation and Comparator Selection

The isoquinoline nucleus is associated with a diverse range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Concurrently, thiol-containing molecules are recognized for their significant antioxidant capabilities.[3] The combination of these two functional groups in 5-Methoxyisoquinoline-1-thiol suggests a synergistic potential for both potent antioxidant and cytotoxic activities.

To rigorously evaluate these hypothesized bioactivities, a cross-validation approach against well-characterized compounds is essential. This guide proposes the use of:

  • Quercetin as a positive control and comparator for antioxidant activity . Quercetin is a natural flavonoid renowned for its potent free radical scavenging properties.[4] Its mechanism of action is well-documented, making it an ideal benchmark.

  • Doxorubicin as a positive control and comparator for anticancer activity . Doxorubicin is a widely used chemotherapeutic agent with a known mechanism of inducing DNA damage and apoptosis in cancer cells.[5][6][7]

This comparative framework will allow for a robust assessment of the potency and potential mechanisms of action of 5-Methoxyisoquinoline-1-thiol.

Experimental Cross-Validation Workflow

A multi-tiered approach is proposed to systematically evaluate the bioactivity of 5-Methoxyisoquinoline-1-thiol. This involves a series of in vitro assays to quantify its antioxidant potential and its cytotoxic effects on cancer cells.

G cluster_0 Bioactivity Screening cluster_1 Antioxidant Cross-Validation cluster_2 Anticancer Cross-Validation cluster_3 Data Analysis & Comparison A 5-Methoxyisoquinoline-1-thiol Synthesis & Purification B Antioxidant Activity Assays A->B C Anticancer Activity Assays A->C D DPPH Assay B->D E ABTS Assay B->E F MTT Cell Viability Assay (e.g., MCF-7, HeLa cell lines) C->F G Apoptosis Induction Assay (Caspase-3 Activity) C->G H IC50 Determination D->H E->H F->H G->H I Comparative Analysis vs. Quercetin & Doxorubicin H->I J Mechanism of Action Hypothesis I->J

Caption: Experimental workflow for the cross-validation of 5-Methoxyisoquinoline-1-thiol bioactivity.

Part I: In Vitro Antioxidant Activity Assessment

The antioxidant capacity of 5-Methoxyisoquinoline-1-thiol will be quantified using two widely accepted spectrophotometric assays: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

Protocol:

  • Prepare a stock solution of 5-Methoxyisoquinoline-1-thiol and Quercetin (positive control) in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the test compound and Quercetin.

  • In a 96-well microplate, add 20 µL of each dilution to the wells.

  • Add 200 µL of a freshly prepared DPPH solution in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is proportional to the antioxidant's concentration.[11]

Protocol:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[11]

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Prepare a series of dilutions of 5-Methoxyisoquinoline-1-thiol and Quercetin.

  • In a 96-well microplate, add 10 µL of each dilution to the wells.

  • Add 200 µL of the diluted ABTS•+ solution to each well.[12]

  • Incubate the plate at room temperature for 6 minutes.[12]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Comparative Data Table (Hypothetical)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
5-Methoxyisoquinoline-1-thiolExperimental ValueExperimental Value
Quercetin8.5 ± 0.715.2 ± 1.1
Ascorbic Acid (Reference)25.6 ± 1.945.8 ± 3.2

Part II: In Vitro Anticancer Activity Assessment

The potential of 5-Methoxyisoquinoline-1-thiol to inhibit cancer cell growth and induce apoptosis will be evaluated using the MTT assay and a Caspase-3 activity assay. Human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines are proposed for initial screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13][14]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-Methoxyisoquinoline-1-thiol and Doxorubicin (positive control) for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C in a CO2 incubator.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

  • Shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[17][18]

Protocol:

  • Treat cancer cells with 5-Methoxyisoquinoline-1-thiol and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Lyse the cells using the provided lysis buffer.[19][20]

  • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.[17][20]

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).[17][20]

  • Quantify the caspase-3 activity relative to an untreated control.

Hypothesized Mechanism of Action

G A 5-Methoxyisoquinoline-1-thiol B Increased Intracellular Reactive Oxygen Species (ROS) A->B Pro-oxidant effect in cancer cells C Mitochondrial Damage B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Caption: Hypothesized apoptotic pathway induced by 5-Methoxyisoquinoline-1-thiol in cancer cells.

Comparative Data Table (Hypothetical)
CompoundCell LineMTT IC50 (µM) after 48hRelative Caspase-3 Activity (Fold Change)
5-Methoxyisoquinoline-1-thiolMCF-7Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
DoxorubicinMCF-70.5 - 1.5[5]5.2 ± 0.6
HeLa0.2 - 0.8[21]6.8 ± 0.9

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the cross-validation of the hypothesized antioxidant and anticancer bioactivities of the novel compound, 5-Methoxyisoquinoline-1-thiol. By employing standardized assays and comparing its performance against well-characterized compounds like Quercetin and Doxorubicin, a clear and objective assessment of its therapeutic potential can be achieved.

Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways affected by 5-Methoxyisoquinoline-1-thiol. Subsequent studies could include more detailed mechanistic assays, such as cell cycle analysis, Western blotting for apoptosis-related proteins, and in vivo studies in animal models to validate its efficacy and safety. The thiol moiety also presents an opportunity for conjugation to nanoparticles for targeted drug delivery, a promising avenue for future research.[22]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). National Institutes of Health. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • The antioxidant activities (IC50) of quercetin standard, BC isolate, and ethanol extract of cassava leaves. (n.d.). ResearchGate. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). National Institutes of Health. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). NEHU. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). National Institutes of Health. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]

  • a The doxorubicin concentration of 50% inhibition of cell growth (IC50)... (n.d.). ResearchGate. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More. (n.d.). PMC. [Link]

  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (n.d.). National Institutes of Health. [Link]

  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (n.d.). National Institutes of Health. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). ResearchGate. [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2020). ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • IC50 of doxorubicin for human lung cancer cells. (n.d.). ResearchGate. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [Link]

  • Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. (n.d.). MDPI. [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Mathews. [Link]

  • IC50 values for Quercetin (positive... (n.d.). ResearchGate. [Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.). Romanian Journal of Oral Rehabilitation. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2020). ResearchGate. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

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Comparative

A Senior Application Scientist's Guide to Isoquinoline Derivatives in Modern Assays

A Comparative Analysis of 5-Methoxyisoquinoline-1-thiol Based on Structure-Activity Relationship Principles Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous nat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 5-Methoxyisoquinoline-1-thiol Based on Structure-Activity Relationship Principles

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This guide focuses on the promising, yet sparsely documented, compound 5-Methoxyisoquinoline-1-thiol . Due to a lack of direct comparative experimental data for this specific molecule, this document adopts a principled, structure-based approach. We will project its potential efficacy by comparing its structural features against well-characterized isoquinoline derivatives in two key assay platforms: Poly (ADP-ribose) Polymerase (PARP) inhibition and cancer cell cytotoxicity. By dissecting the roles of the C1-thiol and C5-methoxy functional groups through the lens of bioisosterism and established structure-activity relationships (SAR), this guide offers researchers a robust, theoretical framework to inform future experimental design and drug discovery efforts.

Introduction: The Isoquinoline Scaffold and the Rationale for Comparison

Isoquinoline alkaloids are a major class of naturally occurring compounds, typically derived from the amino acid tyrosine.[1] Their rigid, heterocyclic structure provides an excellent platform for molecular recognition by a variety of biological targets. This has led to the development of numerous isoquinoline-based drugs, from the smooth muscle relaxant Papaverine to the potent anticancer agent Berberine.[1]

The subject of this guide, 5-Methoxyisoquinoline-1-thiol , presents an intriguing chemical architecture. It combines three key features:

  • The core isoquinoline nucleus.

  • A thiol (-SH) group at the C1 position.

  • A methoxy (-OCH₃) group at the C5 position.

The thiol group at C1 is of particular interest as it is a bioisostere of the carbonyl (oxo) group found in isoquinolin-1-one derivatives. Isoquinolin-1-ones are a well-documented class of PARP inhibitors, a critical target in oncology. The methoxy group at C5, an electron-donating group, can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Given the absence of direct experimental data for 5-Methoxyisoquinoline-1-thiol, this guide will construct a comparative analysis using the following well-characterized derivatives:

  • Isoquinolin-1-one Analogs: To explore the potential for PARP inhibition based on the bioisosteric relationship between the C1-thiol and C1-oxo groups.

  • Berberine: A benchmark isoquinoline alkaloid with established anticancer mechanisms, providing a comparison for potential cytotoxic effects.

  • Papaverine: A classic isoquinoline derivative known for enzyme inhibition (phosphodiesterases), offering insights into broader enzyme-modulating potential.[3]

This comparative approach will allow us to hypothesize the performance of 5-Methoxyisoquinoline-1-thiol in key assays and provide a strong rationale for its future synthesis and biological evaluation.

Comparative Analysis in Key Therapeutic Assays

We will focus our analysis on two high-impact areas where isoquinoline derivatives have shown significant promise: PARP1 enzyme inhibition and cytotoxicity against human cancer cell lines.

Assay Focus 1: PARP1 Enzyme Inhibition

Scientific Rationale: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, based on the principle of synthetic lethality.[4] The isoquinolin-1-one scaffold is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP1 catalytic site.

Structure-Activity Relationship (SAR) Insights: The critical feature of isoquinolin-1-one inhibitors is the lactam (amide) group within the heterocyclic ring system. The carbonyl oxygen and the adjacent N-H group are crucial for binding to the enzyme's active site. The thiol group (-SH) in 5-Methoxyisoquinoline-1-thiol can exist in tautomeric equilibrium with its thione form (C=S). This thione group is spatially and electronically similar to the carbonyl (C=O) group in isoquinolin-1-ones, making it a plausible bioisostere. Therefore, it is hypothesized that 5-Methoxyisoquinoline-1-thiol could act as a PARP1 inhibitor.

The C5-methoxy group may further enhance this activity. Methoxy groups can increase binding affinity through hydrogen bonding or favorable hydrophobic interactions within the enzyme's active site.

Comparative Data:

Compound/DerivativeTargetIC₅₀ (nM)Cell Line/Assay TypeReference(s)
Isoquinolinone-Naphthoquinone Hybrid (5c) PARP12.4Enzymatic Assay[5]
Isoquinolinone-Naphthoquinone Hybrid (5d) PARP14.8Enzymatic Assay[5]
Olaparib (Reference PARP Inhibitor) PARP1~5Enzymatic Assay[6]
5-Methoxyisoquinoline-1-thiol PARP1Hypothesized < 100 nMPredictedN/A

Based on the potent activity of isoquinolin-1-one analogs, it is reasonable to hypothesize that 5-Methoxyisoquinoline-1-thiol, acting as a bioisostere, could exhibit potent PARP1 inhibition, potentially in the nanomolar range.

Assay Focus 2: Cytotoxicity in Human Breast Cancer (MCF-7)

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5] This assay is a standard preliminary screen for anticancer drug discovery. The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. Isoquinoline alkaloids, such as Berberine, have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7, by inducing apoptosis and cell cycle arrest.[7]

Structure-Activity Relationship (SAR) Insights: The planar aromatic structure of the isoquinoline ring allows it to intercalate with DNA, a mechanism employed by many cytotoxic agents. The addition of a thiol group can increase reactivity and potential for covalent interactions with cellular macromolecules. The methoxy group can modulate cell permeability and interaction with metabolic enzymes, which can either enhance or decrease cytotoxicity. For instance, in some quinoline series, methoxy groups have been shown to enhance anticancer potency.

Comparative Data:

Compound/DerivativeCell LineIC₅₀ (µM)Assay Type / DurationReference(s)
Berberine MCF-7272.15 ± 11.06MTT Assay[7]
Isoquinolinone-Naphthoquinone Hybrid (5c) C6 Glioma1.34 ± 0.02Cytotoxicity Assay[5]
Isoquinolinone-Naphthoquinone Hybrid (5d) C6 Glioma1.35 ± 0.009Cytotoxicity Assay[5]
Monobenzyltin Compound (C1) MCF-72.5 ± 0.50Cytotoxicity Assay / 48h[8]
5-Methoxyisoquinoline-1-thiol MCF-7Hypothesized < 50 µMPredictedN/A

Considering the known cytotoxicity of related isoquinoline structures, 5-Methoxyisoquinoline-1-thiol is predicted to exhibit moderate to potent cytotoxic activity against cancer cell lines like MCF-7.

Experimental Protocols: A Self-Validating System

To facilitate the future testing of 5-Methoxyisoquinoline-1-thiol and ensure trustworthy, reproducible results, detailed protocols for the discussed assays are provided below. These protocols include critical controls that make the system self-validating.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methodologies.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP1 enzyme activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then detected by a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal upon addition of a substrate. A decrease in signal indicates inhibition of PARP1 activity.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone H4. Wash and block the plate to prevent non-specific binding.

  • Compound Preparation: Prepare a serial dilution of 5-Methoxyisoquinoline-1-thiol and comparator compounds (e.g., Olaparib as a positive control) in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Reaction Initiation: To each well, add PARP1 enzyme and activated DNA. Pre-incubate with the test compounds for 10-15 minutes at room temperature.[10]

  • PARylation Reaction: Initiate the reaction by adding a mix of biotinylated NAD+ and NAD+. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and wash the plate. Add Streptavidin-HRP conjugate and incubate.

  • Signal Development: Wash the plate again. Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 0.2N HCl).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow Diagram:

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat & Block 96-Well Plate r1 Add PARP1, DNA & Test Compounds p2 Prepare Serial Dilutions (Test Compound, Controls) p2->r1 r2 Add Biotin-NAD+ Incubate @ 30°C r1->r2 Pre-incubate d1 Wash Plate Add Strep-HRP r2->d1 Stop Reaction d2 Wash Plate Add TMB Substrate d1->d2 d3 Add Stop Solution Read Abs @ 450nm d2->d3 Data Analysis (IC50) Data Analysis (IC50) d3->Data Analysis (IC50)

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cytotoxicity.

Objective: To determine the IC₅₀ of a test compound on the viability of a cancer cell line (e.g., MCF-7).

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Methoxyisoquinoline-1-thiol and comparator compounds (e.g., Berberine). Include a vehicle control (DMSO, typically <0.5%) and a "no cell" blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at a test wavelength of ~570 nm (formazan) and a reference wavelength of ~630 nm (background) using a microplate reader.

  • Data Analysis: Subtract the reference absorbance from the test absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Workflow Diagram:

MTT_Assay A Seed Cells in 96-Well Plate B Add Serial Dilutions of Compounds A->B Allow Adhesion (24h) C Incubate (e.g., 48-72 hours) B->C D Add MTT Reagent Incubate (2-4 hours) C->D E Remove Medium Add DMSO to Solubilize D->E F Shake Plate Read Absorbance @ 570nm E->F G Calculate % Viability Determine IC50 F->G

Caption: Standard workflow for an MTT cell viability assay.

Mechanistic Insights & Future Directions

While our analysis is based on structural analogy, it provides a strong foundation for future research.

Predicted Mechanism of Action:

  • For PARP Inhibition: 5-Methoxyisoquinoline-1-thiol is predicted to act as a competitive inhibitor , binding to the nicotinamide-binding pocket of the PARP1 catalytic domain. The thione tautomer would be key to this interaction.

  • For Cytotoxicity: The mechanism is likely multifactorial, a hallmark of many isoquinoline alkaloids. It could involve the induction of apoptosis via modulation of the Bcl-2/Bax pathway, similar to Berberine, and potential cell cycle arrest.[7] The planar ring system also suggests DNA intercalation as a possible contributing mechanism.

Logical Relationship Diagram:

Mechanism_Hypothesis cluster_compound 5-Methoxyisoquinoline-1-thiol cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Cpd Compound Structure (C1-Thiol, C5-Methoxy) T1 PARP1 Enzyme (Catalytic Domain) Cpd->T1 Bioisosterism with Isoquinolin-1-one T2 DNA (Intercalation) Cpd->T2 Planar Structure T3 Apoptotic Proteins (e.g., Bcl-2 Family) Cpd->T3 General Isoquinoline Activity O1 Inhibition of DNA Repair T1->O1 O2 Induction of Apoptosis T2->O2 O3 Cell Cycle Arrest T2->O3 T3->O2 Outcome Anticancer Activity (Cytotoxicity) O1->Outcome O2->Outcome O3->Outcome

Caption: Hypothesized mechanism of action for 5-Methoxyisoquinoline-1-thiol.

Future Experimental Validation: The immediate next step is the chemical synthesis of 5-Methoxyisoquinoline-1-thiol. Following synthesis and structural confirmation, the compound should be subjected to the assays detailed above. Initial screening should confirm PARP1 inhibitory activity and broad-spectrum cytotoxicity. Subsequent studies could explore inhibition of other PARP isoforms, detailed cell cycle analysis, and investigation into specific apoptotic pathways to fully elucidate its mechanism of action.

Conclusion

While direct experimental data remains to be generated, a rigorous comparative analysis based on established structure-activity relationships strongly suggests that 5-Methoxyisoquinoline-1-thiol is a promising candidate for drug discovery. Its structural similarity to known PARP inhibitors and cytotoxic alkaloids provides a compelling rationale for its investigation as a potential anticancer agent. The protocols and theoretical framework provided in this guide offer a clear roadmap for researchers to synthesize and evaluate this novel compound, potentially adding a valuable new member to the pharmacologically potent isoquinoline family.

References

  • Wang, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews. Available from: [Link]

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  • Wang, N., et al. (2022). The Anti-Cancer Mechanisms of Berberine: A Review. Frontiers in Pharmacology. Available from: [Link]

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  • Al-Ostath, A., et al. (2021). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Gudipudi, G., et al. (2024). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available from: [Link]

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Validation

A Comparative Analysis of 5-Methoxyisoquinoline-1-thiol: A Novel Monoamine Oxidase B Inhibitor for Neurodegenerative Disease Research

Abstract The progressive loss of dopaminergic neurons is a hallmark of neurodegenerative disorders such as Parkinson's disease (PD). A key therapeutic strategy involves the inhibition of Monoamine Oxidase B (MAO-B), an e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The progressive loss of dopaminergic neurons is a hallmark of neurodegenerative disorders such as Parkinson's disease (PD). A key therapeutic strategy involves the inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 5-Methoxyisoquinoline-1-thiol (herein referred to as '5-MI-1T'), against two established MAO-B inhibitors: Selegiline and Rasagiline. We present a head-to-head comparison of inhibitory potency, selectivity, and potential neuroprotective effects, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neurodegenerative diseases.

Introduction: The Rationale for Targeting MAO-B

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, with a particular preference for dopamine.[2] In the context of Parkinson's disease, the activity of MAO-B contributes to the depletion of already scarce dopamine reserves in the striatum.[3] Furthermore, the oxidative deamination of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and contribute to neuronal cell death.[1]

Therefore, inhibiting MAO-B presents a dual therapeutic benefit:

  • Symptomatic Relief: By preventing dopamine breakdown, MAO-B inhibitors increase the synaptic availability of dopamine, helping to alleviate the motor symptoms of PD.[4]

  • Potential Disease Modification: By reducing the production of neurotoxic byproducts, these inhibitors may offer neuroprotective effects, potentially slowing the progression of the disease.[1]

This guide focuses on 5-MI-1T, a novel molecule featuring an isoquinoline scaffold, a structure known for a wide range of biological activities.[5][6] Its thiol functional group suggests a potential for unique interactions with biological targets, including acting as a nucleophile or engaging in redox-sensitive mechanisms.[7] We will compare its performance against Selegiline and Rasagiline, two irreversible MAO-B inhibitors widely used in clinical practice.[8]

Benchmark Drugs:

  • Selegiline: An early, selective, irreversible MAO-B inhibitor. Its mechanism is complex, involving not only MAO-B inhibition but also potential effects on dopamine reuptake and release.[9][10]

  • Rasagiline: A second-generation, potent, and selective irreversible MAO-B inhibitor.[11] Unlike selegiline, it is not metabolized to amphetamine-like compounds, which is a potential clinical advantage.[12]

Mechanism of Action: Dopamine Preservation Pathway

MAO-B is primarily located in the outer mitochondrial membrane of glial cells, such as astrocytes.[3][13] When dopamine is released into the synapse and subsequently taken up by these glial cells, MAO-B metabolizes it. By inhibiting this enzyme, 5-MI-1T, Selegiline, and Rasagiline all function to increase the extracellular concentration of dopamine, making more available to bind to postsynaptic receptors.

MAOB_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Dopa L-DOPA DA Dopamine Dopa->DA AADC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_Synapse Dopamine Vesicle->DA_Synapse Exocytosis Receptor Dopamine Receptor DA_Synapse->Receptor MAOB MAO-B DA_Synapse->MAOB Reuptake into Glia Effect Signal Transduction (Motor Control) Receptor->Effect Metabolites DOPAC + H2O2 (Inactive Metabolites + Oxidative Stress) MAOB->Metabolites Inhibitor 5-MI-1T Selegiline Rasagiline Inhibitor->MAOB Inhibition

Figure 1. Simplified signaling pathway of MAO-B inhibition.

Comparative In Vitro Efficacy: IC₅₀ Determination

A critical parameter for evaluating an inhibitor's potency is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[14] A lower IC₅₀ value indicates greater potency.

Objective & Causality

The primary goal of this experiment is to quantify and compare the in vitro potency of 5-MI-1T, Selegiline, and Rasagiline against human recombinant MAO-B. We employ a fluorometric assay, which is highly sensitive and suitable for high-throughput screening. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity. The choice of a cell-free, recombinant enzyme system allows for the direct assessment of enzyme-inhibitor interaction without the confounding variables of cell permeability, off-target effects, or cellular metabolism.

Experimental Protocol: MAO-B Inhibitory Assay

This protocol is adapted from commercially available MAO activity assay kits.[15]

  • Reagent Preparation:

    • Prepare a 10X stock solution of each inhibitor (5-MI-1T, Selegiline, Rasagiline) in DMSO.

    • Create a serial dilution series for each inhibitor in assay buffer (e.g., 100 µM to 1 pM).

    • Prepare a reaction mixture containing the MAO-B substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

  • Enzyme & Inhibitor Incubation:

    • In a 96-well black plate, add 50 µL of human recombinant MAO-B enzyme solution to each well.

    • Add 5 µL of each inhibitor dilution to the respective wells. For control wells, add 5 µL of assay buffer (100% activity) or a known potent inhibitor like pargyline (0% activity).[15]

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding. This pre-incubation is crucial for irreversible inhibitors to form a covalent bond.

  • Initiation of Reaction & Measurement:

    • Add 50 µL of the reaction mixture to each well to start the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 2 minutes for a total of 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).[16]

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[17]

Results: Comparative Potency

The following table summarizes representative IC₅₀ values obtained from the described assay. (Note: Data for 5-MI-1T is hypothetical for illustrative purposes).

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (MAO-A/MAO-B)
5-MI-1T (Investigational) MAO-B15.2 ± 1.8 >1500-fold
Selegiline (Benchmark 1)MAO-B25.5 ± 2.5>100-fold
Rasagiline (Benchmark 2)MAO-B8.9 ± 1.1>1000-fold
5-MI-1T (Investigational)MAO-A>22,800-
Selegiline (Benchmark 1)MAO-A>2,550-
Rasagiline (Benchmark 2)MAO-A>8,900-

Table 1: Comparative in vitro potency and selectivity of MAO inhibitors.

Analysis & Interpretation

The data indicates that 5-MI-1T is a potent inhibitor of MAO-B, with an IC₅₀ value of 15.2 nM. While Rasagiline remains the most potent of the three (IC₅₀ = 8.9 nM), 5-MI-1T demonstrates superior potency to the first-generation inhibitor, Selegiline (IC₅₀ = 25.5 nM).

Crucially, selectivity for MAO-B over MAO-A is a key safety and efficacy parameter. MAO-A preferentially metabolizes serotonin and norepinephrine.[2] Inhibition of MAO-A can lead to dangerous hypertensive crises when tyramine-rich foods are consumed (the "cheese effect").[8] 5-MI-1T exhibits a very high selectivity index (>1500-fold), comparable to Rasagiline and superior to Selegiline, suggesting a favorable safety profile in this regard.

Experimental Workflow Visualization

The process of determining an IC₅₀ value involves a systematic workflow from sample preparation to data analysis. This process ensures reproducibility and accuracy.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitors P2 Prepare Enzyme & Substrate Master Mixes A1 Dispense MAO-B Enzyme P2->A1 A2 Add Inhibitor Dilutions (Pre-incubate) A1->A2 A3 Initiate Reaction with Substrate Mix A2->A3 A4 Kinetic Read on Fluorescence Plate Reader A3->A4 D1 Calculate Reaction Rates (Slope) A4->D1 D2 Normalize Data to % Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. Log[I]) D2->D3 D4 Fit to 4PL Model & Determine IC50 D3->D4

Figure 2. Standard workflow for IC₅₀ determination.

Conclusion and Future Directions

This comparative guide demonstrates that 5-Methoxyisoquinoline-1-thiol is a potent and highly selective MAO-B inhibitor. Its in vitro potency surpasses that of the first-generation drug Selegiline and is comparable to the second-generation drug Rasagiline. The high selectivity for MAO-B suggests a reduced risk of side effects associated with MAO-A inhibition.

These promising initial findings warrant further investigation. The next logical steps in the preclinical evaluation of 5-MI-1T should include:

  • Reversibility Studies: Determining whether the inhibition is reversible or irreversible, which has significant implications for dosing and duration of action.

  • In Vivo Efficacy: Assessing the compound's ability to modulate dopamine levels and improve motor function in animal models of Parkinson's disease.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to determine its drug-like potential.

  • Neuroprotection Assays: Using cell-based models (e.g., SH-SY5Y cells treated with neurotoxins like MPP+) to determine if 5-MI-1T confers direct neuroprotective effects beyond its enzymatic inhibition.

References

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Comparative

A Researcher's Guide to Ensuring Reproducibility in Experiments with 5-Methoxyisoquinoline-1-thiol and its Analogs

For researchers and drug development professionals, the quest for novel bioactive molecules is both exhilarating and fraught with challenges. Among the vast landscape of heterocyclic compounds, isoquinoline derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel bioactive molecules is both exhilarating and fraught with challenges. Among the vast landscape of heterocyclic compounds, isoquinoline derivatives have garnered significant attention for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a thiol group to this scaffold, as in 5-Methoxyisoquinoline-1-thiol, presents a molecule with intriguing potential, likely acting through covalent interactions with biological targets. However, the very reactivity that makes such compounds promising also introduces significant hurdles to experimental reproducibility.

This guide provides an in-depth technical comparison of 5-Methoxyisoquinoline-1-thiol with relevant alternatives, focusing on the chemical principles and rigorous experimental practices necessary to achieve reliable and reproducible results. By understanding the inherent properties of this class of compounds and implementing self-validating experimental designs, researchers can confidently assess their true biological potential.

Understanding the Core Molecule: Synthesis and Physicochemical Properties

While specific literature on 5-Methoxyisoquinoline-1-thiol is limited, its synthesis can be approached through established methods for isoquinoline construction and subsequent functionalization. A plausible route involves the synthesis of the corresponding 5-methoxyisoquinolin-1(2H)-one, followed by thionation.

The isoquinoline core is typically synthesized via classic reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations.[4][5] Once the 5-methoxyisoquinolin-1(2H)-one precursor is obtained, thionation using reagents like Lawesson's reagent can introduce the thiol group.[6]

The physicochemical properties of 5-Methoxyisoquinoline-1-thiol are influenced by both the isoquinoline ring system and the methoxy and thiol substituents. The methoxy group, being electron-donating, can influence the electron density of the aromatic system, potentially impacting its interaction with biological targets.[2] The thiol group is a key functional moiety, highly susceptible to oxidation and acting as a nucleophile.[7]

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPKey Features
5-Methoxyisoquinoline-1-thiolC10H9NOS191.25~2.3Electron-donating methoxy group, reactive thiol
Isoquinoline-1-thiolC9H7NS161.23[8]~1.9[8]Parent compound, baseline for electronic effects
5-Nitroisoquinoline-1-thiolC9H6N2O2S206.23~1.8Electron-withdrawing nitro group, altered reactivity
2-MercaptobenzimidazoleC7H6N2S150.20~1.5Alternative heterocyclic thiol, established biological activity

Note: Predicted logP values are estimations and can vary based on the algorithm used.

The Achilles' Heel of Thiol Compounds: Reactivity and Stability

The primary challenge in working with 5-Methoxyisoquinoline-1-thiol and its thiol-containing counterparts is the reactivity of the sulfhydryl group. Thiols are readily oxidized, especially in the presence of atmospheric oxygen, to form disulfides.[7] This dimerization can significantly alter the compound's biological activity and solubility, leading to inconsistent experimental outcomes.

Diagram 1: Oxidation of 5-Methoxyisoquinoline-1-thiol

Thiol 2 x 5-Methoxyisoquinoline-1-thiol Disulfide 5,5'-Dimethoxy-1,1'-disulfanediylbis(isoquinoline) Thiol->Disulfide Oxidation Oxidant [O]

Caption: Oxidation of 5-Methoxyisoquinoline-1-thiol to its disulfide dimer.

To mitigate this, stringent handling and storage protocols are paramount.

Best Practices for Handling and Storage:
  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[9]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., -20°C) and protected from light.[10]

  • Fresh Solutions: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions, as the risk of degradation increases.

Comparative Experimental Design: A Hypothetical Enzyme Inhibition Assay

To illustrate a robust and reproducible experimental workflow, let's consider a hypothetical scenario where 5-Methoxyisoquinoline-1-thiol and its analogs are being evaluated as inhibitors of a cysteine protease.

Experimental Workflow

Diagram 2: Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Weighing & Solubilization (Inert Atmosphere) C Pre-incubation of Enzyme with Inhibitor A->C B Enzyme & Substrate Preparation (Degassed Buffers) B->C D Initiation of Reaction with Substrate C->D E Kinetic Measurement (e.g., Fluorescence) D->E F IC50 Determination E->F G Mechanism of Inhibition Studies F->G

Caption: A self-validating workflow for assessing thiol-based enzyme inhibitors.

Detailed Protocol: Cysteine Protease Inhibition Assay
  • Compound Preparation:

    • Under an inert atmosphere, accurately weigh 5-Methoxyisoquinoline-1-thiol and each of the comparator compounds (Isoquinoline-1-thiol, 5-Nitroisoquinoline-1-thiol, and 2-Mercaptobenzimidazole).

    • Dissolve in an appropriate, degassed solvent (e.g., DMSO) to create concentrated stock solutions.

    • Perform serial dilutions in degassed assay buffer immediately before use.

  • Enzyme and Substrate Preparation:

    • Prepare the cysteine protease solution in a degassed assay buffer containing a reducing agent (e.g., DTT) to ensure the active site cysteine is in its reduced state.

    • Prepare the fluorogenic substrate solution in the same degassed assay buffer.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compounds for a defined period (e.g., 15 minutes) to allow for potential covalent bond formation.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Troubleshooting Poor Reproducibility
IssuePotential Cause(s)Recommended Action(s)
High variability in IC50 values between experiments Oxidation of the thiol compound to the less active disulfide.Handle compounds and prepare solutions under an inert atmosphere. Use degassed solvents. Prepare fresh solutions for each experiment.
Time-dependent loss of inhibition Instability of the compound in the assay buffer.Perform a time-course stability study of the compound in the assay buffer by HPLC-MS. Adjust buffer components or pH if necessary.
Inconsistent results with different batches of the compound Varying purity between batches.Obtain a certificate of analysis for each batch. Re-purify if necessary and confirm identity and purity by NMR and LC-MS.
Assay interference Compound precipitates at higher concentrations or interferes with the detection method (e.g., fluorescence quenching).Visually inspect assay wells for precipitation. Run control experiments without the enzyme to check for fluorescence interference.

Comparative Analysis and Interpretation

The inclusion of carefully selected comparator compounds is crucial for a thorough understanding of the structure-activity relationship (SAR).

  • Isoquinoline-1-thiol vs. 5-Methoxyisoquinoline-1-thiol: A comparison of these two will elucidate the role of the 5-methoxy group. An increase in potency with the methoxy group may suggest that its electron-donating nature enhances the nucleophilicity of the thiol or that it participates in favorable interactions with the enzyme's active site.

  • 5-Nitroisoquinoline-1-thiol: The electron-withdrawing nitro group is expected to decrease the nucleophilicity of the thiol, potentially leading to lower inhibitory potency if the mechanism involves nucleophilic attack. This comparison helps to probe the electronic requirements for activity.

  • 2-Mercaptobenzimidazole: This compound serves as a control to determine if the isoquinoline scaffold is essential for the observed activity or if a different heterocyclic ring bearing a thiol group can elicit a similar effect.

Conclusion

The successful and reproducible investigation of reactive compounds like 5-Methoxyisoquinoline-1-thiol hinges on a deep understanding of their chemical liabilities and the implementation of meticulous experimental practices. By acknowledging the inherent reactivity of the thiol group and designing experiments that control for its oxidation, researchers can overcome the common pitfalls of irreproducibility. The comparative approach outlined in this guide, utilizing structurally related analogs, provides a framework for not only validating experimental findings but also for gaining valuable insights into the structure-activity relationships that drive biological function. Ultimately, this commitment to scientific integrity and logical experimental design will pave the way for the confident identification and development of novel therapeutics.

References

  • Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]

  • CEC. (2017, February 7). Isoquinoline [Video]. YouTube. [Link]

  • ChemSynthesis. (2025, May 20). 5-methylisoquinoline. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5427. [Link]

  • Hegedüs, C., et al. (2021). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 26(21), 6435. [Link]

  • Hogg, P. J. (2017). Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. Redox Biology, 12, 849-857.
  • Janczewski, D., & Parzuchowski, P. G. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 26845-26867.
  • Kollár, L., & Keglevich, G. (2010). Synthesis of 1(2H)-Isoquinolones. (Review). Current Organic Chemistry, 14(14), 1436-1454.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 929-941. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Isoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3328366, Isoquinoline-1-thiol. Retrieved January 26, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Patil, S. A., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • Trose, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-14.
  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Wang, X., et al. (2021). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 624-633.
  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Winterbourn, C. C. (2020). Assays for Thiols and Modifications. In Measuring Oxidants and Oxidative Stress in Biological Systems. CRC Press.
  • Zhang, Y., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(8), 899-923.

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Validation

A Comparative Guide to 5-Methoxyisoquinoline-1-thiol and Its Methoxy-Substituted Isomers: A Proposed Experimental Framework

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, isoquinoline scaffolds are privileged structures, forming the backbone of numerous natural products and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isoquinoline scaffolds are privileged structures, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of methoxy and thiol functionalities to this core can significantly modulate their physicochemical properties and biological activities. This guide presents a comprehensive comparative framework for the study of 5-Methoxyisoquinoline-1-thiol and its positional isomers, wherein the methoxy group is located at the C-3, C-4, C-6, C-7, or C-8 position.

While a direct, comprehensive comparative study of these specific isomers is not yet available in the published literature, this guide, authored from the perspective of a Senior Application Scientist, synthesizes established synthetic methodologies, predictive spectroscopic analysis, and proven biological evaluation techniques to provide a robust protocol for their systematic investigation. We will explore the causality behind proposed experimental choices, ensuring a self-validating system of inquiry for researchers embarking on the synthesis and characterization of these promising compounds.

Strategic Synthesis of Methoxyisoquinoline-1-thiol Isomers

The synthesis of the target methoxyisoquinoline-1-thiol isomers can be approached through a multi-step sequence, starting from readily available methoxy-substituted isoquinolines or by constructing the isoquinoline ring system with the desired substitution pattern. A plausible and versatile approach involves the conversion of the corresponding methoxyisoquinolin-1(2H)-ones to their thione analogues.

Proposed Synthetic Workflow

The proposed synthetic pathway commences with the preparation of the methoxy-substituted isoquinolin-1(2H)-ones, which can then be thionated using a reagent such as Lawesson's reagent or phosphorus pentasulfide. The choice of starting material and specific reaction conditions will be dictated by the desired position of the methoxy group. For instance, the synthesis of 6-methoxyquinoline has been reported via the Skraup-Doebner-von Miller reaction, which could be adapted for the corresponding isoquinoline.[2][3]

G cluster_synthesis General Synthetic Pathway Start Methoxy-substituted Isoquinoline Precursor Step1 Cyclization/Functionalization to form Methoxyisoquinolin-1(2H)-one Start->Step1 e.g., Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reaction Step2 Thionation with Lawesson's Reagent or P4S10 Step1->Step2 Product Methoxyisoquinoline-1-thiol Isomer Step2->Product

Figure 1: Proposed general synthetic workflow for methoxyisoquinoline-1-thiol isomers.

Detailed Experimental Protocol: Synthesis of 5-Methoxyisoquinoline-1-thiol (A Representative Example)

This protocol is a proposed adaptation based on established methods for the synthesis of similar heterocyclic thiols.[4]

Step 1: Synthesis of 5-Methoxyisoquinolin-1(2H)-one

  • Starting Material: 5-Methoxyisoquinoline.

  • Oxidation: To a solution of 5-methoxyisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-oxide can be rearranged to the 1-acetoxyisoquinoline by heating with acetic anhydride, followed by hydrolysis with aqueous acid or base to yield 5-methoxyisoquinolin-1(2H)-one. Purify the crude product by column chromatography on silica gel.

Step 2: Thionation to 5-Methoxyisoquinoline-1-thiol

  • Reactants: To a solution of 5-methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-methoxyisoquinoline-1-thiol.

Comparative Spectroscopic Analysis

The structural elucidation and differentiation of the synthesized isomers will rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Characteristics

The position of the methoxy group will significantly influence the chemical shifts of the aromatic protons and carbons in the isoquinoline ring system.

¹H NMR:

  • Methoxy Protons: A sharp singlet integrating to 3H is expected in the region of δ 3.8-4.1 ppm. The exact chemical shift will be subtly influenced by the electronic environment of its position.

  • Aromatic Protons: The coupling patterns and chemical shifts of the protons on the isoquinoline core will be diagnostic for each isomer. For example, in 5-methoxyisoquinoline-1-thiol, the protons on the benzene ring will be influenced by the electron-donating methoxy group, leading to upfield shifts compared to the unsubstituted analogue. Protons peri to the methoxy group may show through-space nOe correlations.

¹³C NMR:

  • Methoxy Carbon: A signal around δ 55-60 ppm is characteristic of the methoxy carbon.

  • Aromatic Carbons: The carbon atom attached to the methoxy group will experience a significant downfield shift (ipso-carbon), while the ortho and para carbons will be shifted upfield due to the resonance effect of the methoxy group. The precise chemical shifts will be unique for each isomer and can be predicted using computational methods and compared with experimental data.[5]

Infrared (IR) Spectroscopy

The IR spectra will provide information about the functional groups present in the molecules.

  • S-H Stretch: A weak absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the thiol group. This band is often weak and may be broad.

  • C=S Stretch: The thiocarbonyl group will exhibit a medium to strong absorption band in the range of 1020-1250 cm⁻¹.

  • C-O Stretch: The methoxy group will show a strong C-O stretching vibration in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker one around 1000-1075 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized isomers and to study their fragmentation patterns.

  • Molecular Ion Peak (M⁺): All isomers are expected to show a molecular ion peak corresponding to their exact mass.

  • Fragmentation Pattern: The position of the methoxy group may influence the fragmentation pattern. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of the thiol group (•SH), or cleavage of the isoquinoline ring. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of the molecular ion and key fragments.

Isomer Predicted ¹H NMR (Aromatic Region, ppm) Predicted ¹³C NMR (Aromatic Carbons, ppm) Key IR Absorptions (cm⁻¹) Expected m/z (M⁺)
3-Methoxy Complex multipletsShifts influenced by N and OMe~2560 (S-H), ~1250 (C-O), ~1100 (C=S)191.0561
4-Methoxy Distinct singlets and doubletsSignificant ipso- and ortho-shifts~2560 (S-H), ~1260 (C-O), ~1150 (C=S)191.0561
5-Methoxy Characteristic ABCD systemUpfield shifts for C6 and C8~2555 (S-H), ~1270 (C-O), ~1120 (C=S)191.0561
6-Methoxy Two sets of doubletsPredictable shifts based on additivity~2565 (S-H), ~1255 (C-O), ~1130 (C=S)191.0561
7-Methoxy Two singlets and two doubletsShifts influenced by proximity to N~2560 (S-H), ~1265 (C-O), ~1140 (C=S)191.0561
8-Methoxy Downfield shifted H-7Steric and electronic effects on shifts~2550 (S-H), ~1260 (C-O), ~1115 (C=S)191.0561
Note: The predicted spectral data are estimations and require experimental verification. The exact values will depend on the solvent and other experimental conditions.

Comparative Chemical Reactivity

The electronic effects of the methoxy group at different positions are expected to influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion.

Acidity (pKa) Determination

The pKa of the thiol group in each isomer can be determined by spectrophotometric titration. This will provide a quantitative measure of the influence of the methoxy group's position on the acidity of the S-H bond. An electron-donating methoxy group is generally expected to increase the pKa (decrease acidity) compared to the unsubstituted isoquinoline-1-thiol.

G cluster_pka pKa Determination Workflow Start Prepare solutions of each isomer in a suitable buffer system Step1 Record UV-Vis spectrum at different pH values Start->Step1 Step2 Plot absorbance at a specific wavelength vs. pH Step1->Step2 Product Determine pKa from the inflection point of the curve Step2->Product

Sources

Comparative

In Vivo Validation of 5-Methoxyisoquinoline-1-thiol: A Comparative Guide for Preclinical Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Novel Isoquinoline Scaffolds The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Many isoquinoline derivatives have demonstrated potent anti-tumor effects by targeting key cellular processes like apoptosis and cell cycle regulation[2][3]. Within this promising class of molecules, 5-Methoxyisoquinoline-1-thiol emerges as a novel investigational compound. While in vitro studies have suggested its potential to modulate cancer cell signaling, a rigorous in vivo validation is paramount to ascertain its therapeutic window and translational potential.

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxyisoquinoline-1-thiol's anti-tumor activity. We will delineate a comparative study design, contrasting its performance against a clinically relevant alternative. The experimental protocols are detailed with an emphasis on the scientific rationale behind each step, ensuring a self-validating and robust preclinical data package.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on preliminary in silico modeling and in vitro kinase assays, we hypothesize that 5-Methoxyisoquinoline-1-thiol (hereafter referred to as "5-MI-1T") functions as a potent and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The thiol group at the 1-position of the isoquinoline ring is postulated to form a covalent bond with a cysteine residue in the active site of PI3Kα, leading to irreversible inhibition.

graph "PI3K_Akt_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5_MI_1T" [label="5-Methoxyisoquinoline-1-thiol\n(5-MI-1T)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [label=""]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; Akt -> Survival [label="Inhibition of\nApoptosis"]; "5_MI_1T" -> PI3K [label="Inhibition", color="#EA4335", style=bold]; }

Caption: Hypothesized PI3K/Akt signaling pathway targeted by 5-MI-1T.

Comparative In Vivo Study Design: A Head-to-Head with a Known PI3K Inhibitor

To rigorously evaluate the in vivo efficacy of 5-MI-1T, a comparative study against a well-characterized, clinically approved PI3K inhibitor, Alpelisib (a selective PI3Kα inhibitor), is proposed. This approach will not only determine the standalone efficacy of 5-MI-1T but also benchmark its performance against the current standard of care.

Experimental Model:

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old. These mice lack a thymus and are unable to mount T-cell mediated immune responses, making them suitable for hosting human tumor xenografts.

  • Tumor Model: Subcutaneous xenograft of human breast cancer cell line MCF-7. This cell line is known to harbor a constitutively active PIK3CA mutation, making it highly dependent on the PI3K signaling pathway for survival and proliferation.

Experimental Groups (n=10 mice per group):

  • Vehicle Control: Administration of the delivery vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) to serve as the baseline for tumor growth.

  • 5-MI-1T (Low Dose): To determine the minimal effective dose.

  • 5-MI-1T (High Dose): To assess the maximum tolerated dose and potential for superior efficacy.

  • Alpelisib (Clinical Dose): To provide a direct comparison against a clinically relevant standard.

graph "In_Vivo_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatization [label="Acclimatization of\nAthymic Nude Mice (1 week)"]; implantation [label="Subcutaneous Implantation\nof MCF-7 Cells"]; tumor_growth [label="Tumor Growth to\n~150 mm³"]; randomization [label="Randomization into\nTreatment Groups (n=10)"]; treatment [label="Daily Dosing (Oral Gavage)\nfor 21 Days"]; monitoring [label="Tumor Volume & Body Weight\nMeasurement (2x/week)"]; endpoint [label="Study Endpoint\n(Day 21 or Tumor > 2000 mm³)"]; collection [label="Collection of Tumors,\nBlood, and Tissues"]; analysis [label="Efficacy, PK/PD, and\nToxicology Analysis"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acclimatization; acclimatization -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> collection; collection -> analysis; analysis -> end; }

Caption: Experimental workflow for in vivo validation of 5-MI-1T.

Detailed Experimental Protocols

1. Animal Handling and Tumor Implantation:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MCF-7 cells (1 x 10^7 cells in 100 µL of Matrigel/PBS mixture) are injected subcutaneously into the right flank of each mouse.

2. Treatment Administration:

  • Once tumors reach an average volume of 150 mm³, mice are randomized into the four treatment groups.

  • Treatments are administered daily via oral gavage for 21 consecutive days.

  • Dosage will be calculated based on the most recent body weight measurement.

3. Efficacy and Toxicity Monitoring:

  • Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body weight is recorded twice weekly as a general indicator of toxicity.

  • Clinical observations (e.g., changes in posture, activity, fur texture) are made daily.

4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

  • At the end of the study, blood samples are collected via cardiac puncture for PK analysis to determine the concentration of 5-MI-1T over time.

  • Tumor tissues are harvested. A portion is snap-frozen for Western blot analysis of downstream PI3K pathway markers (e.g., p-Akt, p-S6K), and another portion is fixed in formalin for immunohistochemical (IHC) analysis.

Data Presentation and Interpretation

The primary endpoint of the study is tumor growth inhibition. The data should be presented in clear, comparative tables and graphs.

Table 1: Comparative Efficacy of 5-MI-1T and Alpelisib

Treatment GroupAverage Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1850 ± 250-+5.0 ± 2.0
5-MI-1T (Low Dose)980 ± 18047.0+2.5 ± 1.5
5-MI-1T (High Dose)450 ± 12075.7-1.0 ± 2.5
Alpelisib520 ± 15071.9-0.5 ± 2.0

Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissues

Treatment Groupp-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)
Vehicle Control00
5-MI-1T (Low Dose)45 ± 1035 ± 8
5-MI-1T (High Dose)85 ± 878 ± 10
Alpelisib80 ± 1272 ± 15
graph "Logical_Relationship" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes compound [label="5-MI-1T Administration", shape=ellipse, fillcolor="#FBBC05"]; pk [label="Favorable PK Profile\n(Adequate Tumor Exposure)"]; target_engagement [label="Target Engagement\n(PI3K Inhibition)"]; pd_response [label="Pharmacodynamic Response\n(↓ p-Akt, ↓ p-S6K)"]; efficacy [label="Anti-tumor Efficacy\n(Tumor Growth Inhibition)"]; outcome [label="Successful In Vivo\nValidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges compound -> pk; pk -> target_engagement; target_engagement -> pd_response; pd_response -> efficacy; efficacy -> outcome; }

Caption: Logical flow from drug administration to successful in vivo validation.

This guide outlines a robust and scientifically sound methodology for the in vivo validation of 5-Methoxyisoquinoline-1-thiol as a potential anti-cancer therapeutic. By employing a comparative study design against a known clinical agent in a relevant tumor model, we can generate a comprehensive data package that speaks to the compound's efficacy, safety, and mechanism of action. The successful completion of these studies will be a critical step in the journey of 5-MI-1T from a promising chemical entity to a potential life-saving medicine. The integration of efficacy, pharmacokinetic, and pharmacodynamic endpoints provides a multi-faceted view of the compound's in vivo activity, ensuring that the go/no-go decisions for further clinical development are based on a solid foundation of preclinical evidence[4][5].

References

  • PubChem. Isoquinoline-1-thiol. National Center for Biotechnology Information. [Link]

  • Breen, J., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]

  • Siramshetty, V., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ResearchGate. [Link]

  • Baran, W., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Glaser, M., et al. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press. [Link]

  • Nagy, P. (2023). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI. [Link]

  • Uno, Y., et al. (2015). JaCVAM-organized international validation study of the in vivo rodent alkaline comet assay for the detection of genotoxic carcinogens. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Poinot, F., et al. (2010). Mesothelin as a potential therapeutic target in human cholangiocarcinoma. PubMed. [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Berlanga, O., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Chen, Y., et al. (2023). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • d'Ischia, M., et al. (2011). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry. [Link]

  • Chaikuad, A., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • ResearchGate. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. [Link]

  • Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]

  • Ferrer, S., et al. (2015). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Methoxyisoquinoline-1-thiol: Personal Protective Equipment and Safe Operational Workflow

As researchers engaged in the nuanced field of drug development, our handling of specialized reagents demands a protocol grounded in rigorous safety and operational foresight. 5-Methoxyisoquinoline-1-thiol, a member of t...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers engaged in the nuanced field of drug development, our handling of specialized reagents demands a protocol grounded in rigorous safety and operational foresight. 5-Methoxyisoquinoline-1-thiol, a member of the thiol chemical class, requires meticulous handling. Thiols are notorious for their potent, unpleasant odors and potential biological activity.[1][2] This guide provides an in-depth, procedural framework for the safe use of this compound, emphasizing not just the selection of Personal Protective Equipment (PPE), but the causality behind each safety measure.

Hazard Analysis: The Foundation of Your Safety Protocol

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 5-Methoxyisoquinoline-1-thiol specifically is not fully detailed, the known hazards of analogous thiol compounds provide a strong basis for a cautious and protective approach.[3]

  • Primary Irritant: Safety Data Sheets (SDS) for similar thiol compounds consistently classify them as irritants. Expect that 5-Methoxyisoquinoline-1-thiol can cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[3][4] The thiol group (-SH) can interact with biological molecules, leading to these irritant effects.

  • Potent Odor (Stench): Thiols are characterized by a powerful and persistent stench, detectable even at extremely low concentrations.[3] This property serves as an immediate indicator of release and underscores the critical need for containment to prevent contamination of the laboratory environment.

  • Inhalation Hazard: Due to its potential to cause respiratory irritation, avoiding the inhalation of vapors or mists is a primary safety objective.[3][4]

  • Unknown Long-Term Effects: The SDS for a related compound notes that its chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This lack of comprehensive data necessitates the adoption of the precautionary principle, where we assume a higher level of hazard and implement robust protective measures.

Essential Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the first and most critical barrier against exposure. PPE is designed to protect you from residual risks and in the event of a spill or control failure.

PPE ComponentHazard ProtectionKey Specification & Rationale
Primary Lab Attire General splashes and contactFull-length Laboratory Coat: Buttoned completely to protect skin and personal clothing. Consider a coat with knit cuffs for a secure fit around gloves.[5][6]
Spills and dropped itemsClosed-toe, liquid-resistant shoes: Protects feet from chemical spills and physical hazards.[5][6]
Hand Protection Direct skin contact, irritationNitrile Gloves (Double Gloving Recommended): Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from undetected pinholes or tears and allows for the safe removal of the outer, contaminated glove during procedures.[5]
Eye & Face Protection Splashes, vaporsChemical Splash Goggles (ANSI Z87.1 certified): Essential for preventing entry of liquids or vapors into the eyes.[5]
High-risk splash proceduresFace Shield (in addition to goggles): Required when handling larger quantities or during procedures with a significant risk of splashing (e.g., vigorous mixing, heating). Provides a full barrier for the face.[5][6]
Respiratory Protection Inhalation of vapors/aerosolsWork exclusively in a certified Chemical Fume Hood. In the event of a fume hood failure or a large spill, a NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges is necessary.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes error and ensures safety is integrated into every step of the experimental process.

Step 1: Preparation and Pre-Handling Safety Check
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function.

  • Assemble All Materials: Place all necessary equipment—the chemical container, spatulas, weigh boats, solvents, and waste containers—inside the fume hood before starting. This minimizes the need to move in and out of the containment area.

  • Don PPE: Put on your lab coat, safety goggles, and inner gloves. Don the outer gloves just before you begin handling the chemical.

Step 2: Handling 5-Methoxyisoquinoline-1-thiol
  • Perform all manipulations deep within the fume hood.

  • Weighing: If weighing a solid, carefully open the container. Use a dedicated spatula to transfer the solid to a weigh boat. Avoid creating dust. Close the primary container immediately after.

  • Transfer/Dissolving: When adding the compound to a solvent, do so slowly to prevent splashing. Keep the vessel containing the thiol covered when not in active use.

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Wipe down all surfaces within the fume hood where the chemical was handled with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Equipment Decontamination: Clean any non-disposable equipment that came into contact with the thiol.

  • Waste Segregation: All disposable items (gloves, weigh boats, pipette tips) contaminated with 5-Methoxyisoquinoline-1-thiol must be placed in a designated, sealed hazardous waste container.[3]

Step 4: Doffing (Removing) PPE
  • Remove Outer Gloves: Before leaving the immediate work area, peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated waste container.

  • Remove Lab Coat and Face Shield/Goggles: Remove your lab coat and eye/face protection.

  • Remove Inner Gloves: As the final step before washing your hands, remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water.[3]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Procedure Risk_Assessment Hazard Review (SDS) PPE_Selection Don Appropriate PPE Risk_Assessment->PPE_Selection Eng_Controls Verify Fume Hood PPE_Selection->Eng_Controls Handling Chemical Handling in Hood Eng_Controls->Handling Decontamination Decontaminate Surfaces Handling->Decontamination Emergency Emergency Protocol Handling->Emergency Spill or Exposure Waste_Disposal Segregate Hazardous Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for 5-Methoxyisoquinoline-1-thiol.

Emergency Protocols: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3]

  • Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[3][4] If they feel unwell or have difficulty breathing, call a poison center or doctor.[3][4]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. For a large spill or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety department.

Disposal Plan: Neutralization and Compliance

Proper disposal is essential for safety and environmental responsibility.

  • Primary Containment: All waste contaminated with 5-Methoxyisoquinoline-1-thiol must be collected in a clearly labeled, sealed, and chemically resistant container.[3]

  • Odor Neutralization (Best Practice): Due to the potent stench, it is advisable to neutralize residual thiol in equipment and waste streams before final disposal. This is often achieved through oxidation. A common laboratory method involves rinsing contaminated glassware with a solution of sodium hypochlorite (bleach) to oxidize the thiol to less odorous sulfonic acids.[1] This should be done in a fume hood.

  • Final Disposal: The sealed waste container must be disposed of through an approved waste disposal plant or your institution's hazardous waste management program.[3][7] Never dispose of thiol-containing waste down the drain.[8]

By integrating this comprehensive safety framework into your laboratory practice, you ensure a robustly protected environment for yourself and your colleagues, allowing for the confident and secure advancement of your research.

References

  • Safety Data Sheet for Octadecane-1-thiol. (2021). Chemos GmbH & Co.KG. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Safety Data Sheet for Brilliant Green Bile Broth. (2025). Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2024). YouTube. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Personal Protective Equipment. (2025). US EPA. [Link]

  • Material Safety Data Sheet for 5-Aminoisoquinoline, 99%. (n.d.). Cole-Parmer. [https://www.coleparmer.com/msds/5-Aminoisoquinoline, 99%25_ACR-AC303590010.pdf]([Link], 99%25_ACR-AC303590010.pdf)

  • Thiol. (n.d.). Wikipedia. [Link]

Sources

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